Tamsulosin-D4
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C20H28N2O5S |
|---|---|
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
2-methoxy-5-[(2R)-2-[[1,1,2,2-tetradeuterio-2-(2-ethoxyphenoxy)ethyl]amino]propyl]benzenesulfonamide |
InChI |
InChI=1S/C20H28N2O5S/c1-4-26-17-7-5-6-8-18(17)27-12-11-22-15(2)13-16-9-10-19(25-3)20(14-16)28(21,23)24/h5-10,14-15,22H,4,11-13H2,1-3H3,(H2,21,23,24)/t15-/m1/s1/i11D2,12D2 |
InChI-Schlüssel |
DRHKJLXJIQTDTD-YIBGCOCLSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Tamsulosin-D4 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Tamsulosin-D4, a deuterated internal standard essential for the accurate quantification of the active pharmaceutical ingredient (API) Tamsulosin (B1681236). This document details a feasible synthetic pathway, purification methods, and a full suite of characterization techniques, complete with experimental protocols and data presentation.
Introduction
Tamsulosin is a selective α1A-adrenergic receptor antagonist used in the management of benign prostatic hyperplasia (BPH). For pharmacokinetic, metabolic, and clinical studies, a stable isotope-labeled internal standard is crucial for accurate bioanalysis by mass spectrometry. This compound, where four hydrogen atoms on the ethoxy-phenoxy side chain are replaced with deuterium (B1214612), serves as an ideal internal standard due to its chemical similarity to Tamsulosin and its distinct mass, ensuring precise quantification. This guide outlines a practical approach to its synthesis and characterization for research purposes.
Synthesis of this compound
The synthesis of this compound can be approached by coupling a deuterated side chain with the chiral amine core of Tamsulosin. A plausible and efficient synthetic route involves the preparation of a deuterated alkylating agent followed by its reaction with the key chiral intermediate, (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.
Synthesis Pathway
The overall synthetic pathway can be visualized as a two-part process converging to the final product.
Experimental Protocols
Step 1: Synthesis of 2-(2-Ethoxyphenoxy)ethanol-D4
-
To a solution of 2-ethoxyphenol in a suitable aprotic solvent such as DMF, add a strong base (e.g., sodium hydride) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture for 30 minutes at room temperature.
-
Add a solution of 2-bromoethanol-1,1,2,2-d4 (B32892) in DMF dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-(2-ethoxyphenoxy)ethanol-D4.
Step 2: Synthesis of 2-(2-Ethoxyphenoxy)ethyl-D4 Methanesulfonate (B1217627)
-
Dissolve 2-(2-ethoxyphenoxy)ethanol-D4 in pyridine or dichloromethane (B109758) at 0 °C.
-
Slowly add methanesulfonyl chloride (MsCl) to the solution while maintaining the temperature at 0 °C.[1]
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).[1]
-
Pour the reaction mixture into ice-water and extract with dichloromethane.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain 2-(2-ethoxyphenoxy)ethyl-D4 methanesulfonate.[1]
Step 3: Synthesis of (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide
This key chiral intermediate can be synthesized via several reported methods. One common approach involves the resolution of the racemic amine or an asymmetric synthesis starting from a chiral precursor like D-alanine.[2][3][4]
Step 4: Coupling to form this compound
-
Dissolve (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide and 2-(2-ethoxyphenoxy)ethyl-D4 methanesulfonate in a polar aprotic solvent such as acetonitrile (B52724) or DMF.
-
Add a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete as monitored by HPLC.
-
Cool the reaction mixture, dilute with water, and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound free base by column chromatography.
Step 5: Salt Formation
-
Dissolve the purified this compound free base in a suitable solvent such as methanol (B129727) or isopropanol.
-
Add a solution of hydrochloric acid in an organic solvent (e.g., HCl in isopropanol) dropwise with stirring.
-
Stir the mixture at room temperature to allow for precipitation of the hydrochloride salt.
-
Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to yield this compound HCl.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The following analytical techniques are recommended.
Analytical Workflow
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the chemical purity of the synthesized compound.
Experimental Protocol:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5][6]
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., phosphate (B84403) buffer pH 7.8) in a ratio of approximately 80:20 (v/v) or 50:50 (v/v).[5][6]
-
Injection Volume: 20 µL.
-
Expected Retention Time: The retention time for this compound is expected to be very close to that of unlabeled Tamsulosin. Under typical conditions, this can range from approximately 1.7 to 7.3 minutes depending on the specific method.[6][7][9]
Data Presentation:
| Parameter | Value |
| Column | C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (50:50, v/v)[6] |
| Flow Rate | 1.5 mL/min[6] |
| Detection Wavelength | 214 nm[6] |
| Expected Retention Time | ~1.7 min[9] |
| Purity (Typical) | >98% |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of this compound.
Experimental Protocol:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[10]
-
Analysis Mode: Full scan for molecular ion confirmation and product ion scan (MS/MS) for fragmentation analysis.
-
Expected Molecular Ion: The protonated molecular ion [M+H]⁺ for this compound is expected at m/z 413.2, which is 4 mass units higher than that of unlabeled Tamsulosin (m/z 409.2).
-
Expected Fragmentation: The fragmentation pattern should be similar to that of Tamsulosin, with major fragments observed at m/z 228 and 200, corresponding to the cleavage of the ether linkage.[10][11]
Data Presentation:
| Parameter | Unlabeled Tamsulosin | This compound |
| Molecular Formula | C₂₀H₂₈N₂O₅S[12] | C₂₀H₂₄D₄N₂O₅S |
| Molecular Weight | 408.51 g/mol | 412.54 g/mol |
| [M+H]⁺ (m/z) | 409.2 | 413.2 |
| Major Fragment Ions (m/z) | 228, 200[10] | 228, 200 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure and the location of the deuterium labels.
Experimental Protocol:
-
Spectrometer: 400 MHz or higher.
-
Solvent: Deuterated solvent such as DMSO-d₆ or CDCl₃.
-
¹H NMR: The proton NMR spectrum of this compound will be similar to that of unlabeled Tamsulosin, with the key difference being the absence of signals corresponding to the four protons on the ethyl group of the ethoxy-phenoxy moiety. The characteristic signals for the aromatic protons, methoxy (B1213986) group, and the chiral center protons should be present.
-
¹³C NMR: The carbon NMR spectrum will show the signals for all carbon atoms. The signals for the deuterated carbons will be observed as multiplets with reduced intensity due to C-D coupling.
Data Presentation (Predicted ¹H NMR Chemical Shifts in DMSO-d₆):
| Protons | Predicted Chemical Shift (δ, ppm) |
| -OCH₂CH₃ | ~1.3 (t) |
| -CH(CH₃)- | ~1.1 (d) |
| -CH₂-Ar | ~2.7 (m) |
| -CH(CH₃)- | ~3.2 (m) |
| -NCH₂- | ~3.0 (m) |
| -OCH₃ | ~3.9 (s) |
| -OCH₂CH₃ | ~4.0 (q) |
| -OCH₂- | ~4.2 (t) |
| Aromatic-H | 6.8 - 7.6 (m) |
| -SO₂NH₂ | ~7.0 (s) |
| -NH- | ~8.5 (br s) |
| Note: The signals for the -OCH₂CH₂- protons on the deuterated side chain are expected to be absent or significantly reduced in the ¹H NMR spectrum of this compound. |
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound for research applications. The proposed synthetic route is practical, and the outlined characterization methods are sufficient to ensure the production of a high-quality, well-characterized internal standard. Adherence to these protocols will enable researchers to confidently use this compound for accurate and reliable quantification of Tamsulosin in various biological matrices.
References
- 1. 2-(2-Ethoxyphenoxy)ethyl Methanesulfonate synthesis - chemicalbook [chemicalbook.com]
- 2. RU2419605C2 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide - Google Patents [patents.google.com]
- 3. SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE - Patent 1704140 [data.epo.org]
- 4. US20080319225A1 - Method of Preparation of (R)-(-)-5(2-Aminopropyl)-2-Methoxybenzenesulfonamide - Google Patents [patents.google.com]
- 5. asianpubs.org [asianpubs.org]
- 6. RP – HPLC method for the estimation of Tamsulosin Hydrochloride in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RP-HPLC method development and validation for tamsulosin hydrochloride. [wisdomlib.org]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of tamsulosin in human serum by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsonline.com [ijpsonline.com]
- 12. Tamsulosin | C20H28N2O5S | CID 129211 - PubChem [pubchem.ncbi.nlm.nih.gov]
Isotopic Labeling of Tamsulosin for Metabolic Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic labeling of tamsulosin (B1681236), a selective alpha-1 adrenergic receptor antagonist, for the purpose of elucidating its metabolic fate. Tamsulosin is widely used in the treatment of benign prostatic hyperplasia. Understanding its metabolism is crucial for optimizing its therapeutic efficacy and safety profile. This document details the metabolic pathways of tamsulosin, experimental protocols for in vitro and in vivo metabolic studies using isotopically labeled compounds, and methods for the quantitative analysis of its metabolites.
Metabolic Pathways of Tamsulosin
Tamsulosin undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes, with CYP3A4 and CYP2D6 playing the most significant roles.[1] The major metabolic transformations include O-deethylation, O-demethylation, and oxidative deamination of the side chain. The resulting phase I metabolites are further conjugated with glucuronic acid or sulfate (B86663) to form more water-soluble phase II metabolites, which are then excreted.
The primary metabolites of tamsulosin are:
-
M-1: O-deethylated tamsulosin
-
M-3: m-hydroxylated tamsulosin
-
M-4: O-demethylated tamsulosin
-
AM-1: o-ethoxyphenoxy acetic acid (formed via oxidative deamination)
The formation of AM-1 and M-1 is primarily catalyzed by CYP3A4, while the formation of M-3 and M-4 is mainly attributed to CYP2D6.[1] These metabolites, along with the unchanged drug, are the major components found in urine and feces.
Below is a diagram illustrating the primary metabolic pathways of tamsulosin.
Isotopic Labeling of Tamsulosin
Isotopic labeling is a powerful technique used to trace the fate of a drug molecule in a biological system. Both stable isotopes (e.g., ²H or deuterium (B1214612), ¹³C) and radioisotopes (e.g., ¹⁴C) can be incorporated into the tamsulosin structure. The choice of isotope depends on the specific requirements of the study, such as the analytical method to be used and the need for quantitative data.
Synthesis of Isotopically Labeled Tamsulosin
The synthesis of isotopically labeled tamsulosin involves the introduction of the isotopic label at a metabolically stable position to ensure that the label is not lost during biotransformation. A common strategy is to label the carbon backbone or a stable functional group.
Generalized Synthesis of [¹⁴C]-Tamsulosin:
The synthesis could involve the use of a ¹⁴C-labeled precursor, such as [¹⁴C]-2-ethoxyphenol, which would then be carried through the synthetic route to yield [¹⁴C]-tamsulosin.
Deuterated Tamsulosin:
For the synthesis of deuterated tamsulosin, deuterium atoms can be introduced at specific positions that are not susceptible to metabolic cleavage. This is often achieved by using deuterated reagents during the synthesis.
Experimental Protocols for Metabolic Studies
In Vitro Metabolism using Liver Microsomes
This protocol is adapted from a study on the in vitro metabolism of tamsulosin in human, rat, and dog liver microsomes.
Objective: To identify and compare the metabolites of tamsulosin formed in liver microsomes from different species.
Materials:
-
Tamsulosin (or isotopically labeled tamsulosin)
-
Human, rat, and dog liver microsomes (commercially available)
-
100 mM Phosphate (B84403) buffer (pH 7.4)
-
NADPH regenerating system (e.g., 1 mM NADPH)
-
Acetonitrile (B52724) (ice-cold, containing 0.1% formic acid)
-
Water/Acetonitrile (90:10, v/v) with 0.1% Formic acid
Procedure:
-
Prepare a 10 µM solution of tamsulosin.
-
In a microcentrifuge tube, combine 1.0 mg/mL of liver microsomes with the tamsulosin solution in 100 mM phosphate buffer (pH 7.4).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding 1 mM NADPH. The total incubation volume should be 0.5 mL.
-
Incubate at 37°C for 60 minutes.
-
Stop the reaction by adding 300 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Centrifuge the mixture at 14,000 rpm for 10 minutes to precipitate the proteins.
-
Transfer the supernatant to a new tube and concentrate it under a stream of nitrogen.
-
Reconstitute the residue in 50 µL of 90:10 water/acetonitrile with 0.1% formic acid for LC-MS/MS analysis.
In Vivo Metabolism Study in Rats
This protocol provides a general framework for conducting an in vivo metabolism study in rats using isotopically labeled tamsulosin.
Objective: To determine the pharmacokinetic profile and identify the major metabolites of tamsulosin in rats.
Materials:
-
Isotopically labeled tamsulosin (e.g., ¹⁴C-tamsulosin)
-
Male Wistar rats (or other appropriate strain)
-
Vehicle for dosing (e.g., water, saline)
-
Metabolic cages for separate collection of urine and feces
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
Sample storage containers
Procedure:
-
Acclimatize the rats to the metabolic cages for at least 24 hours before dosing.
-
Administer a single oral dose of ¹⁴C-tamsulosin (e.g., 1 mg/kg) to the rats.
-
Collect urine and feces at predetermined time intervals (e.g., 0-8h, 8-24h, 24-48h, etc.) for up to 7 days.
-
Collect blood samples from the tail vein or via cardiac puncture at specified time points (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Process the blood samples by centrifugation to obtain plasma.
-
Store all samples (urine, feces, plasma) at -20°C or lower until analysis.
-
For analysis, process urine and plasma samples for direct injection or after extraction. Feces can be homogenized and extracted with an appropriate solvent.
-
Analyze the samples using liquid scintillation counting (for ¹⁴C) and LC-MS/MS for metabolite profiling and quantification.
Quantitative Analysis of Tamsulosin and its Metabolites
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and selective quantification of tamsulosin and its metabolites in biological matrices.
General LC-MS/MS Parameters:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for tamsulosin and its metabolites.
MRM Transitions:
-
Tamsulosin: m/z 409 -> 228[2]
-
Metabolites: The MRM transitions for the metabolites would be determined based on their specific mass fragmentation patterns.
Quantitative Data Summary
The following tables summarize the quantitative data on the excretion of tamsulosin and its metabolites from in vivo studies.
Table 1: Urinary Excretion of ¹⁴C-Tamsulosin and its Metabolites in Humans after a Single Oral Dose (0.2 mg) [3]
| Compound | % of Administered Dose in Urine (0-24h) |
| Unchanged Tamsulosin | 8.7 |
| M-1-Sulfate | 15.7 |
| AM-1 | 7.5 |
| Total Radioactivity | 62.2 |
Table 2: Excretion of Radioactivity in Rats and Dogs after a Single Oral Dose of ¹⁴C-Tamsulosin (1 mg/kg) [4]
| Species | Route of Excretion | % of Administered Dose (0-48h) |
| Rat | Urine | 24.5 |
| Feces | 69.5 | |
| Total | 94.0 | |
| Dog | Urine | 44.5 |
| Feces | 49.9 | |
| Total | 94.4 |
Table 3: Major Metabolites of Tamsulosin in Urine and Bile of Rats and Dogs (% of Dose) [4]
| Metabolite | Rat (Urine) | Rat (Bile) | Dog (Urine) | Dog (Bile) |
| Unchanged Tamsulosin | 1.1 | 0.4 | 12.0 | 0.9 |
| M-1 | 0.3 | 0.2 | 0.2 | 0.1 |
| M-1-Sulfate | 1.0 | 0.8 | 15.1 | 1.9 |
| M-1-Glucuronide | 1.9 | 1.0 | - | - |
| M-3-Sulfate | 0.5 | 0.3 | 0.3 | 0.2 |
| M-4-Glucuronide | 1.4 | 0.9 | - | - |
| AM-1 | 0.2 | 0.1 | 4.3 | 0.5 |
Note: "-" indicates that the metabolite was not detected or not reported.
Conclusion
This technical guide has provided a detailed overview of the isotopic labeling of tamsulosin for metabolic studies. The information presented, including the metabolic pathways, experimental protocols, and quantitative data, serves as a valuable resource for researchers in the field of drug metabolism and development. The use of isotopically labeled tamsulosin in conjunction with modern analytical techniques like LC-MS/MS is essential for a thorough understanding of its absorption, distribution, metabolism, and excretion, ultimately contributing to its safe and effective clinical use.
References
- 1. Identification of cytochrome P450 isozymes involved in metabolism of the alpha1-adrenoceptor blocker tamsulosin in human liver microsomes [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Absorption, metabolism and excretion of tamsulosin hydrochloride in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of tamsulosin in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Tamsulosin-D4 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the fundamental mechanism of action of Tamsulosin-D4 as an internal standard in the quantitative bioanalysis of tamsulosin (B1681236). By leveraging the principles of isotope dilution mass spectrometry, this compound provides unparalleled accuracy and precision in complex biological matrices. This document provides a comprehensive overview of its application, supported by detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their analytical endeavors.
The Core Principle: Isotope Dilution Mass Spectrometry
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry. The underlying principle of its efficacy lies in the near-identical physicochemical properties it shares with the unlabeled analyte, tamsulosin. The four deuterium (B1214612) atoms in this compound increase its mass by four daltons, making it distinguishable from tamsulosin by a mass spectrometer. However, this subtle change in mass has a negligible effect on its chemical behavior during the analytical process.
This near-identical behavior ensures that this compound effectively mirrors the analytical journey of tamsulosin, from sample extraction and handling to chromatographic separation and ionization. Consequently, any variability or loss of the analyte during these steps is proportionally matched by the internal standard. By calculating the ratio of the analyte's response to the internal standard's response, these variations are normalized, leading to highly accurate and precise quantification.
Physicochemical Properties: A Comparative Overview
The efficacy of this compound as an internal standard is rooted in its structural and chemical similarity to tamsulosin. The substitution of four hydrogen atoms with deuterium does not significantly alter key physicochemical properties that influence analytical behavior.
| Property | Tamsulosin | This compound | Implication for Bioanalysis |
| Molecular Weight | 408.51 g/mol | 412.53 g/mol | Allows for mass spectrometric differentiation. |
| Chemical Structure | C₂₀H₂₈N₂O₅S | C₂₀H₂₄D₄N₂O₅S | Near-identical structures lead to similar chemical reactivity and polarity. |
| pKa | Expected to be very similar | Expected to be very similar | Ensures similar ionization behavior in the mass spectrometer source. |
| LogP (Octanol-Water Partition Coefficient) | Expected to be very similar | Expected to be very similar | Leads to comparable extraction efficiency from biological matrices. |
| Chromatographic Retention Time | Co-elutes with this compound | Co-elutes with Tamsulosin | Ensures that both compounds experience the same matrix effects at the same time. |
The co-elution of tamsulosin and this compound is a critical aspect of their use. It guarantees that both compounds are subjected to the same degree of ion suppression or enhancement from the biological matrix at the point of entry into the mass spectrometer, a crucial factor for accurate quantification.
Experimental Workflow and Methodologies
The successful application of this compound as an internal standard relies on a well-defined and validated bioanalytical method. Below are detailed protocols for the key stages of analysis.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is designed for the extraction of tamsulosin from human plasma.
-
Sample Aliquoting: Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of this compound working solution (concentration will depend on the specific assay requirements) to each plasma sample, calibrator, and quality control sample.
-
Alkalinization: Add 200 µL of 50 mM ammonium (B1175870) hydroxide (B78521) solution to each tube and vortex for 30 seconds.
-
Extraction: Add 1 mL of methyl tert-butyl ether (MTBE) to each tube.
-
Mixing: Vortex the samples vigorously for 5 minutes.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new set of clean tubes.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase and vortex for 1 minute.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The following are typical LC-MS/MS conditions for the analysis of tamsulosin and this compound.
Liquid Chromatography Parameters:
| Parameter | Value |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-0.5 min: 20% B; 0.5-2.5 min: 20-80% B; 2.5-3.0 min: 80% B; 3.1-4.0 min: 20% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry Parameters:
| Parameter | Value |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Tamsulosin) | Q1: 409.2 m/z → Q3: 228.1 m/z |
| MRM Transition (this compound) | Q1: 413.2 m/z → Q3: 232.1 m/z |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | 200 ms |
Visualizing the Process
To better understand the relationships and workflows, the following diagrams are provided.
A Technical Guide to the Pharmacokinetics of Tamsulosin and the Bioanalytical Utility of Tamsulosin-D4
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides an in-depth overview of the pharmacokinetics of tamsulosin (B1681236), a selective alpha-1 adrenoceptor antagonist widely used in the treatment of benign prostatic hyperplasia (BPH). A core focus of this document is the critical role of its deuterated analog, tamsulosin-D4, as an internal standard in bioanalytical methodologies. Direct comparative pharmacokinetic data between tamsulosin and this compound is not available as the latter is not used therapeutically. Instead, this guide will detail the established pharmacokinetic profile of unlabeled tamsulosin and elucidate the experimental protocols where this compound is employed to ensure accurate quantification in biological matrices.
Introduction to Tamsulosin and the Role of Deuterated Internal Standards
Tamsulosin is a widely prescribed medication for the management of lower urinary tract symptoms associated with BPH.[1] It functions by selectively blocking alpha-1A and alpha-1D adrenoceptors in the prostate and bladder neck, leading to smooth muscle relaxation and improved urinary flow.[2] Accurate characterization of tamsulosin's pharmacokinetic profile is paramount for optimizing dosing regimens and ensuring therapeutic efficacy and safety.
To achieve this, robust bioanalytical methods are required to quantify tamsulosin concentrations in biological samples, such as plasma. A cornerstone of modern quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the use of a stable isotope-labeled internal standard (SIL-IS). This compound, a deuterated form of tamsulosin, serves this purpose.
An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency and extraction recovery. By adding a known amount of this compound to each sample, it is possible to correct for any variability that may occur during sample preparation and analysis. This ensures a high degree of accuracy and precision in the final measurement of the unlabeled tamsulosin concentration.
Pharmacokinetics of Unlabeled Tamsulosin
The pharmacokinetics of tamsulosin have been extensively studied in healthy volunteers and patient populations. It is available in modified-release (MR) and oral controlled absorption system (OCAS) formulations.[3]
Key Pharmacokinetic Parameters of Tamsulosin
| Parameter | Value | Conditions |
| Bioavailability | ~100% (MR, fasted)[3][4] | Absorption is nearly complete.[5] |
| ~20% decrease (AUC) with food (MR)[5] | ||
| Time to Peak (Tmax) | 4-5 hours (fasted)[5] | |
| 6-7 hours (fed)[5] | ||
| Half-life (t1/2) | 9-13 hours[4][6] | |
| Protein Binding | ~99%[4] | Primarily to alpha-1-acid glycoprotein.[3][4] |
| Metabolism | Hepatic (CYP3A4 and CYP2D6)[3][4] | |
| Excretion | Primarily renal (76% of metabolized form)[6] | 8.7-15% excreted as unchanged parent compound.[3][4] |
Experimental Protocols: Bioanalytical Quantification of Tamsulosin
The quantification of tamsulosin in human plasma is typically achieved through LC-MS/MS, with this compound used as the internal standard.[7]
Sample Preparation
A common method for extracting tamsulosin and this compound from plasma is solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
Example Liquid-Liquid Extraction Protocol:
-
To 0.2 mL of a plasma sample, add the internal standard (this compound).[7]
-
Alkalinize the sample.
-
Perform extraction with an appropriate organic solvent.
-
Centrifuge the mixture to separate the organic and aqueous layers.[7]
-
Evaporate the supernatant (organic layer) to dryness.[7]
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[7]
LC-MS/MS Conditions
Liquid Chromatography:
-
Column: A C18 column is commonly used for chromatographic separation.[8]
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile (B52724) and an aqueous buffer like ammonium (B1175870) formate (B1220265) or formic acid.[7][8]
-
Flow Rate: A constant flow rate is maintained to ensure reproducible retention times.
Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.[8]
-
Detection: The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect specific mass-to-charge (m/z) transitions for both tamsulosin and this compound.[8]
Method Validation Parameters
Bioanalytical methods are validated to ensure their reliability. Key validation parameters include:
| Parameter | Description |
| Linearity | The range of concentrations over which the method is accurate and precise.[9] |
| Accuracy | The closeness of the measured value to the true value.[9] |
| Precision | The degree of scatter among a series of measurements.[9] |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. |
| Recovery | The efficiency of the extraction process. |
| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions. |
Visualizations
Logical Relationship between Tamsulosin and this compound
Caption: Relationship between Tamsulosin and its deuterated internal standard.
Experimental Workflow for Tamsulosin Quantification
Caption: Bioanalytical workflow for the quantification of tamsulosin.
Conclusion
While a direct pharmacokinetic comparison between tamsulosin and this compound is not applicable due to their distinct roles in pharmacology and bioanalysis, a thorough understanding of both is crucial for drug development professionals. Tamsulosin exhibits predictable pharmacokinetic properties, which are well-characterized. The use of this compound as an internal standard is indispensable for the accurate and precise quantification of tamsulosin in biological matrices, underpinning the reliability of pharmacokinetic data. The methodologies and data presented in this guide offer a comprehensive resource for researchers in this field.
References
- 1. payeshdarou.ir [payeshdarou.ir]
- 2. actascientific.com [actascientific.com]
- 3. Pharmacokinetics and pharmacodynamics of tamsulosin in its modified-release and oral controlled absorption system formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Population pharmacokinetics of tamsulosin hydrochloride in paediatric patients with neuropathic and non-neuropathic bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. Evaluation of the pharmacokinetics and food effects of a novel formulation tamsulosin 0.4 mg capsule compared with a 0.2 mg capsule in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. synapse.koreamed.org [synapse.koreamed.org]
- 9. biomedgrid.com [biomedgrid.com]
Navigating the Stability of Tamsulosin-D4: A Technical Guide for Analytical Standards
For researchers, scientists, and drug development professionals, ensuring the integrity of analytical standards is paramount for accurate and reproducible results. This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Tamsulosin-D4, a critical internal standard used in the quantification of Tamsulosin (B1681236).
This compound, the deuterium-labeled analogue of Tamsulosin, is essential for bioanalytical studies, pharmacokinetic research, and quality control assays. Its structural similarity to the parent drug, Tamsulosin, means it shares a comparable susceptibility to degradation under various environmental stressors. Understanding these degradation pathways and optimal storage parameters is crucial for maintaining its purity and ensuring the validity of analytical data.
Recommended Storage Conditions
To ensure long-term stability and preserve the integrity of the analytical standard, specific storage conditions are recommended. While shipping may occur at ambient temperatures, long-term storage requires controlled environments.[1][2]
| Parameter | Condition | Duration | Stability | Source |
| Long-Term Storage | -20°C | ≥ 4 years | Stable | [1] |
| Long-Term Storage | 2-8°C (Refrigerator) | Long-term | Stable | [2][3] |
| Shipping | Ambient Temperature | Short-term | Stable | [1][2] |
Note: Discrepancies exist between suppliers regarding optimal long-term storage temperature. It is recommended to adhere to the conditions specified on the certificate of analysis provided by the manufacturer.
Stability Profile and Forced Degradation Studies
Forced degradation studies are fundamental to understanding the intrinsic stability of a compound. Tamsulosin, and by extension this compound, has been subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines. These studies reveal its susceptibility to hydrolysis, oxidation, and photolysis.
The drug is generally found to be stable under acidic conditions but degrades significantly in basic, neutral, oxidative, thermal, and photolytic environments.[4][5] However, some studies have reported degradation in acidic conditions as well.[5][6] This highlights the importance of carefully controlled experimental conditions.
| Stress Condition | Reagents/Method | Observation |
| Acid Hydrolysis | 0.1 M HCl | Generally stable[4], though some studies report degradation (7.54%)[5]. |
| Base Hydrolysis | 0.1 M NaOH | Significant degradation observed (4.88% after 1 hour)[5]. |
| Neutral Hydrolysis | Water | Significant degradation observed[4]. |
| Oxidative Degradation | 3% - 30% H₂O₂ | Significant degradation observed (58.70% after 4 hours with 30% H₂O₂)[4][5]. |
| Thermal Degradation | Dry heat (e.g., 60°C for 72h) | Significant degradation observed[4][6]. |
| Photolytic Degradation | Exposure to UV light (254 nm) or sunlight | Significant degradation observed[4][7]. |
Experimental Protocols
The following section details the methodologies for conducting stability-indicating assays, primarily using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a common technique for this purpose.
Protocol 1: Stability-Indicating RP-HPLC Method
This method is designed to separate this compound from its potential degradation products, allowing for accurate quantification of the intact standard.
1. Chromatographic System:
-
HPLC System: A standard HPLC system equipped with a UV detector or a mass spectrometer (for LC-MS applications).
-
Column: A C18 column (e.g., 250mm x 4.6mm, 5µm) is commonly used.[4]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., 10 mmol L⁻¹ water) is typical. A common ratio is 70:30 (v/v) organic to aqueous.[5]
-
Flow Rate: A flow rate of approximately 0.8 to 1.0 mL/min.[8]
-
Detection Wavelength: UV detection at approximately 275 nm or 280 nm.[5][8]
-
Injection Volume: 20 µL.
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound in the mobile phase or a suitable solvent like methanol.
-
Create working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentration.
3. Forced Degradation Sample Preparation:
-
Acid/Base Hydrolysis: Dissolve this compound in an appropriate volume of 0.1 M HCl or 0.1 M NaOH. After a set time (e.g., 1 hour), neutralize the solution and dilute with the mobile phase to the target concentration.[5]
-
Oxidation: Dissolve this compound in a solution of hydrogen peroxide (e.g., 30%). After a set time (e.g., 4 hours), dilute the sample with the mobile phase.[5]
-
Thermal Stress: Store the solid this compound standard in an oven at a controlled temperature (e.g., 60°C) for a specified period (e.g., 72 hours).[6] Dissolve and dilute the sample in the mobile phase.
-
Photolytic Stress: Expose a solution of this compound to UV light (e.g., 254 nm) for a defined duration (e.g., 24 hours).[6]
4. Analysis:
-
Inject the prepared standard and stressed samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent this compound peak.
Visualizing Methodologies and Pathways
Workflow for Forced Degradation Study
The following diagram illustrates the typical workflow for assessing the stability of this compound under various stress conditions.
Caption: Workflow for a this compound forced degradation study.
Tamsulosin's Mechanism of Action: Signaling Pathway
Tamsulosin is a selective antagonist of alpha-1A and alpha-1D adrenergic receptors.[9][10] This selectivity allows it to relax smooth muscle in the prostate and bladder neck with minimal effects on blood pressure.[10][11] The signaling cascade initiated by the Gq protein is central to this mechanism.
Caption: Simplified signaling pathway for Tamsulosin's mechanism of action.
By adhering to the prescribed storage conditions and understanding the stability profile of this compound, researchers can ensure the integrity of their analytical standard, leading to reliable and accurate results in their scientific endeavors.
References
- 1. caymanchem.com [caymanchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. clearsynth.com [clearsynth.com]
- 4. Identification of forced degradation products of tamsulosin using liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. asianpubs.org [asianpubs.org]
- 7. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 8. jbclinpharm.org [jbclinpharm.org]
- 9. PathWhiz [pathbank.org]
- 10. droracle.ai [droracle.ai]
- 11. pharmacyfreak.com [pharmacyfreak.com]
An In-depth Technical Guide to the Isotopic Purity of Tamsulosin-D4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity of Tamsulosin-D4, a deuterated analog of Tamsulosin (B1681236). This compound is a critical tool in pharmacokinetic and bioanalytical studies, primarily serving as an internal standard for the accurate quantification of Tamsulosin in biological matrices.[1][2][3] This guide delves into the synthesis, analytical methodologies for purity assessment, and the significance of isotopic purity in ensuring data integrity in regulated bioanalytical assays.
Introduction to Tamsulosin and its Deuterated Analog
Tamsulosin is a selective alpha-1A and alpha-1D adrenoceptor antagonist used in the treatment of benign prostatic hyperplasia.[] Accurate measurement of its concentration in biological fluids is essential for drug development and clinical monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). This is because a deuterated internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise quantification.[5]
The this compound molecule has four deuterium (B1214612) atoms incorporated into its structure, typically on the ethoxy-phenoxy ethyl side chain. This mass difference allows for its differentiation from the unlabeled Tamsulosin by a mass spectrometer, while maintaining nearly identical physicochemical properties.
Synthesis and Isotopic Labeling
The synthesis of this compound generally follows the synthetic routes established for Tamsulosin, with the introduction of deuterium atoms at a specific step.[6][7][8][9] A plausible synthetic approach involves the use of a deuterated starting material or a deuteration agent during the synthesis.
A key intermediate in the synthesis of Tamsulosin is 2-(2-ethoxyphenoxy)ethylamine. To introduce the four deuterium atoms, a deuterated version of a precursor, such as 2-(2-ethoxyphenoxy)acetonitrile-d4, can be reduced to the corresponding deuterated amine. This deuterated intermediate is then reacted with the appropriate sulfonamide moiety to yield the final this compound product.
The efficiency and specificity of the deuteration step are critical in determining the isotopic purity of the final product. Incomplete deuteration can lead to the presence of lower deuterated species (D3, D2, D1), while the presence of unlabeled starting material will result in the D0 isotopologue.
Data Presentation: Isotopic Purity of this compound
The isotopic purity of this compound is a critical quality attribute. Commercially available this compound typically has a high isotopic enrichment. While a specific Certificate of Analysis with a detailed isotopic distribution is not publicly available, based on supplier information and published research, the isotopic purity can be summarized as follows.[1] One study reported an isotopic purity of 99.5% for this compound.
Table 1: Representative Isotopic Purity of this compound
| Isotopic Species | Description | Representative Abundance (%) |
| D4 | Fully deuterated Tamsulosin | > 98 |
| D3 | Tamsulosin with three deuterium atoms | < 1.5 |
| D2 | Tamsulosin with two deuterium atoms | < 0.5 |
| D1 | Tamsulosin with one deuterium atom | < 0.1 |
| D0 | Unlabeled Tamsulosin | < 0.1 |
| Total Isotopic Purity | (D1+D2+D3+D4) | ≥ 99% |
Note: The values in this table are representative and may vary between different batches and suppliers. It is crucial to refer to the Certificate of Analysis provided by the supplier for specific batch data.
Experimental Protocols for Isotopic Purity Determination
The determination of the isotopic purity of this compound requires sophisticated analytical techniques capable of resolving and quantifying molecules with small mass differences. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed for this purpose.
High-Resolution Mass Spectrometry (HRMS)
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is used.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed.
-
Data Acquisition: Full scan mass spectra are acquired over a narrow mass range centered on the theoretical m/z of the protonated molecules of this compound and its isotopologues.
-
Data Analysis: The relative abundance of each isotopic peak (D0, D1, D2, D3, D4) is determined by integrating the area under each peak in the mass spectrum. The isotopic purity is then calculated as the percentage of the desired deuterated species relative to the sum of all isotopic species.
Mass Transitions for Tamsulosin (for reference):
-
Parent Ion (M+H)⁺: m/z 409.2
-
Fragment Ion: m/z 228.1 (loss of the 2-(2-ethoxyphenoxy)ethylamino moiety)[10]
For this compound, the parent ion will be at m/z 413.2. The fragmentation pattern is expected to be similar, with the corresponding fragment ion also shifted by 4 Da.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR: The proton NMR spectrum is acquired. The absence or significant reduction of signals corresponding to the protons at the deuterated positions confirms the location of the deuterium labels.
-
¹³C NMR: The carbon-13 NMR spectrum can also be used to confirm the structure and purity of the compound.
-
Quantitative NMR (qNMR): While less common for isotopic purity of highly enriched compounds, qNMR can be used to determine the amount of residual non-deuterated material.
Mandatory Visualizations
Tamsulosin Signaling Pathway
Tamsulosin is a selective antagonist of alpha-1A and alpha-1D adrenergic receptors, which are prevalent in the smooth muscle of the prostate and bladder neck. By blocking these receptors, Tamsulosin leads to smooth muscle relaxation, improving urinary flow.
Caption: Tamsulosin blocks norepinephrine binding to alpha-1 adrenergic receptors, leading to smooth muscle relaxation.
Experimental Workflow for Isotopic Purity Analysis
The following workflow outlines the key steps in determining the isotopic purity of this compound.
Caption: Workflow for determining the isotopic purity of this compound using HRMS and NMR.
Conclusion
The isotopic purity of this compound is a critical parameter that directly impacts the reliability of bioanalytical data. A thorough understanding and rigorous assessment of its isotopic distribution are essential for researchers, scientists, and drug development professionals. The use of high-resolution mass spectrometry and NMR spectroscopy provides the necessary tools to accurately characterize the isotopic purity of this compound, ensuring its suitability as an internal standard in regulated bioanalytical studies. Adherence to regulatory guidelines, such as those from the FDA, on the validation of bioanalytical methods using deuterated internal standards is paramount for data integrity and regulatory acceptance.[5][11][12]
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. veeprho.com [veeprho.com]
- 5. benchchem.com [benchchem.com]
- 6. karlancer.com [karlancer.com]
- 7. Chemoenzymatic synthesis of Tamsulosin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. CN103497126A - Synthesis method of tamsulosin hydrochloride - Google Patents [patents.google.com]
- 9. New practical synthesis of Tamsulosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of tamsulosin in human serum by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines: chromatographic methods and ISR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. FDA News: Issue 21-1, November 2022 [ascpt.org]
The Impact of Deuterium Substitution on the Fragmentation Pathway of Tamsulosin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mass spectrometric fragmentation pathway of the alpha-1 adrenergic receptor antagonist, Tamsulosin (B1681236). It further investigates the theoretical impact of deuterium (B1214612) substitution on this pathway, a critical consideration for researchers utilizing stable isotope-labeled internal standards in pharmacokinetic and metabolic studies. This guide provides detailed experimental protocols, quantitative data summaries, and visualizations to facilitate a comprehensive understanding of Tamsulosin's behavior under mass spectrometric analysis.
Introduction to Tamsulosin and its Analysis
Tamsulosin is a selective antagonist of alpha-1A and alpha-1B adrenoceptors, primarily used in the treatment of benign prostatic hyperplasia.[1][2] Its pharmacokinetic profile and metabolic fate are of significant interest in drug development and clinical monitoring. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the sensitive and specific quantification of Tamsulosin in biological matrices.[3][4][5] Understanding the fragmentation of Tamsulosin in the mass spectrometer is fundamental to developing robust analytical methods and interpreting metabolic data.
Mass Spectrometric Fragmentation of Tamsulosin
Under positive electrospray ionization (ESI) conditions, Tamsulosin typically forms a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 409.1.[6][7] Collision-induced dissociation (CID) of this precursor ion leads to the formation of characteristic product ions. The primary fragmentation pathway involves the cleavage of the ether and amine bonds of the 2-(o-ethoxyphenoxy)-ethyl amine moiety.[3][]
The two most prominent fragment ions observed in the product ion spectrum of Tamsulosin are:
-
m/z 228: This ion corresponds to the 2-methoxy-5-(2-amino-propyl)-benzenesulfonamide portion of the molecule. It is formed by the cleavage of the C-O ether bond.[3][]
-
m/z 271: This fragment results from the cleavage of the C-N bond, retaining the sulfonamide moiety and a portion of the ethylamine (B1201723) linker.[6][7]
Minor fragment ions, such as m/z 200, arising from the further loss of an ethylene (B1197577) group from the m/z 228 fragment, have also been reported.[3]
Quantitative Data: Tamsulosin Fragmentation
The relative abundance of the major fragment ions can vary depending on the specific mass spectrometer and collision energy used. However, the m/z 228 and m/z 271 ions are consistently the most intense.
| Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Proposed Structure | Relative Abundance |
| 409.1 | 228.1 | [C₉H₁₄N₂O₃S]⁺ | High |
| 409.1 | 271.1 | [C₁₁H₁₇N₂O₄S]⁺ | High |
| 409.1 | 200.1 | [C₈H₁₀NO₃S]⁺ | Low |
Note: The relative abundance is a qualitative representation. Exact ratios depend on instrumental conditions.
Visualization of Tamsulosin Fragmentation Pathway
The following diagram illustrates the primary fragmentation pathway of protonated Tamsulosin.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsonline.com [ijpsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Supporting non-target identification by adding hydrogen deuterium exchange MS/MS capabilities to MetFrag - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Measurement of tamsulosin in human serum by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the In-Vitro Metabolic Landscape of Tamsulosin-D4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct in-vitro metabolic studies on Tamsulosin-D4 are not extensively available in public literature. This guide provides a comprehensive overview of the in-vitro metabolic fate of Tamsulosin (B1681236), the non-deuterated parent compound. A dedicated section follows, discussing the scientifically anticipated metabolic profile of this compound based on the principles of kinetic isotope effects. The metabolic pathways for this compound are expected to be qualitatively similar to Tamsulosin; however, quantitative differences in the rate and extent of metabolite formation may occur.
Executive Summary
Tamsulosin, a selective alpha-1 adrenoceptor antagonist, undergoes extensive metabolism in in-vitro systems, primarily mediated by the cytochrome P450 (CYP) enzymes CYP3A4 and CYP2D6.[1][2][3][4] The primary metabolic pathways include oxidation, O-deethylation, m-hydroxylation, and O-demethylation, leading to the formation of several key metabolites.[1][5] This guide details the known metabolites, the enzymatic pathways responsible for their formation, and the experimental protocols utilized in their in-vitro characterization. Furthermore, it provides a theoretical framework for understanding the potential impact of deuterium (B1214612) substitution on the metabolic fate of this compound.
In-Vitro Metabolism of Tamsulosin
In-vitro studies using human, rat, and dog liver microsomes have been instrumental in elucidating the metabolic pathways of Tamsulosin.[6] These studies reveal that Tamsulosin is metabolized into at least five known urinary metabolites and several other unknown metabolites.[1]
Major Metabolites and Metabolic Pathways
The principal metabolic transformations of Tamsulosin are Phase I reactions. The major metabolites identified in in-vitro systems are summarized in the table below.
| Metabolite | Name | Metabolic Reaction | Primary Enzyme |
| M-1 | O-deethylated metabolite | O-deethylation | CYP3A4[1] |
| AM-1 | o-ethoxyphenoxy acetic acid | Oxidative deamination | CYP3A4[1] |
| M-3 | m-hydroxylated metabolite | m-hydroxylation | CYP2D6[1] |
| M-4 | O-demethylated metabolite | O-demethylation | CYP2D6[1] |
| M-2 | - | Hydroxylation | Unknown |
Table 1: Major In-Vitro Metabolites of Tamsulosin and Their Formation Pathways.
In human liver microsomes, the O-deethylated metabolite (M-1) is the predominant metabolite, followed by the o-ethoxyphenoxy acetic acid (AM-1) and the m-hydroxylated metabolite (M-3).[1] Oxidation has been identified as the main metabolic pathway for Tamsulosin.[6]
Quantitative Data from In-Vitro Studies
While comprehensive kinetic data is limited in the public domain, some studies provide relative abundance of metabolites.
| Species | Incubation Time | Major Metabolite(s) | Observations |
| Human Liver Microsomes | 60 min | M-2[6] | Tamsulosin is more stable compared to rat and dog liver microsomes.[6] |
| Rat Liver Microsomes | 60 min | M-4[6] | Tamsulosin is rapidly metabolized.[6] |
| Dog Liver Microsomes | 60 min | M-4[6] | - |
Table 2: Species-Dependent Differences in Tamsulosin Metabolism in Liver Microsomes.
After oral administration in humans, the sulphate of the O-deethylated metabolite (M-1-Sul) and o-ethoxyphenoxy acetic acid (AM-1) are extensively excreted, accounting for 15.7% and 7.5% of the dose, respectively.[7] Unchanged Tamsulosin accounts for 8.7% of the dose excreted in urine.[7]
Experimental Protocols for In-Vitro Metabolism Studies
The following section outlines a typical experimental workflow for investigating the in-vitro metabolism of Tamsulosin.
Incubation with Liver Microsomes
A common in-vitro system for studying drug metabolism involves incubating the compound with liver microsomes, which are rich in CYP enzymes.
Analytical Methodology
The separation and identification of Tamsulosin and its metabolites are typically achieved using high-performance liquid chromatography coupled with mass spectrometry.
-
Chromatography: Reverse-phase Ultra Performance Liquid Chromatography (UPLC) is often employed for separation.[6]
-
Mass Spectrometry: High-resolution mass spectrometry, such as Quadrupole Time-of-Flight (QTOF) mass spectrometry, is used for the detection and structural elucidation of metabolites.[6]
Metabolic Pathways of Tamsulosin
The enzymatic reactions involved in the metabolism of Tamsulosin are primarily catalyzed by CYP3A4 and CYP2D6. The following diagram illustrates the major metabolic pathways.
Predicted Metabolic Fate of this compound
This compound is a deuterated analog of Tamsulosin, where four hydrogen atoms are replaced by deuterium atoms. The position of deuteration is critical in determining its effect on metabolism. While the specific location of the four deuterium atoms in commercially available this compound standards is not always detailed in metabolic study literature, they are often on the methoxy (B1213986) group of the benzene (B151609) sulfonamide moiety and the ethyl group of the ethoxyphenoxy moiety to prevent facile exchange.
The Kinetic Isotope Effect (KIE)
The replacement of a hydrogen atom with a deuterium atom results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a slower rate of reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect (KIE).
Potential Impact on this compound Metabolism
Given that the major metabolic pathways of Tamsulosin involve O-deethylation and O-demethylation, the location of deuterium atoms in this compound is crucial.
-
If deuterium is located on the O-ethyl group: The O-deethylation to form metabolite M-1, a CYP3A4-mediated process, would likely be slowed down due to the KIE. This would result in a reduced rate of M-1 formation and potentially a longer half-life of the parent this compound.
-
If deuterium is located on the O-methyl group: The O-demethylation to form metabolite M-4, a CYP2D6-mediated process, would be expected to be slower. This would lead to a decreased formation of M-4.
-
Metabolic Shunting: A reduction in the rate of one metabolic pathway due to the KIE can lead to an increase in the contribution of other, unaffected pathways. This phenomenon, known as metabolic shunting, could result in a different proportion of metabolites for this compound compared to Tamsulosin. For example, if O-deethylation is slowed, a greater proportion of the drug may be metabolized via m-hydroxylation.
Conclusion
The in-vitro metabolism of Tamsulosin is well-characterized, with CYP3A4 and CYP2D6 playing pivotal roles in its biotransformation to several key metabolites. While direct experimental data on the metabolic fate of this compound is scarce, the principles of the kinetic isotope effect provide a strong basis for predicting a slower rate of metabolism for its deuterated analog, particularly for pathways involving the cleavage of deuterated C-D bonds. This could lead to a different pharmacokinetic profile for this compound compared to Tamsulosin, a consideration of importance for researchers utilizing this stable isotope-labeled compound in metabolic and pharmacokinetic studies. Further in-vitro studies specifically designed to quantify the metabolism of this compound are warranted to confirm these theoretical predictions.
References
- 1. Identification of cytochrome P450 isozymes involved in metabolism of the alpha1-adrenoceptor blocker tamsulosin in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. ClinPGx [clinpgx.org]
- 4. Effects of Cytochrome P450 and Transporter Polymorphisms on the Bioavailability and Safety of Dutasteride and Tamsulosin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ajpp.in [ajpp.in]
- 7. Absorption, metabolism and excretion of tamsulosin hydrochloride in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Tamsulosin-D4 supplier information for research laboratories
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Tamsulosin-D4, a deuterated analog of Tamsulosin (B1681236), for its application in research laboratories. This document covers supplier information, key quantitative data, detailed experimental protocols, and relevant biological pathways.
This compound Supplier Information
This compound is available from several reputable suppliers specializing in research chemicals and analytical standards. The following table summarizes key information for some of the major suppliers. For detailed specifications, such as lot-specific isotopic enrichment and purity, it is recommended to request a Certificate of Analysis (CoA) directly from the supplier.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity Specification | Additional Information |
| Cayman Chemical [1] | This compound (hydrochloride) | 2518100-55-3 | C₂₀H₂₄D₄N₂O₅S • HCl | ≥99% deuterated forms (d₁-d₄)[1] | Intended for use as an internal standard for the quantification of tamsulosin by GC- or LC-MS.[1] |
| Simson Pharma Limited [2] | This compound Hydrochloride | N/A | Not specified | High quality, accompanied by CoA[2] | Leading Manufacturer and Exporter.[2] |
| MedChemExpress [3] | This compound hydrochloride | 2518100-55-3 | Not specified | Not specified | Deuterium labeled Tamsulosin (hydrochloride). For research use only.[3] |
| BOC Sciences [] | Tamsulosin-[d4] hydrochloride | 1231943-97-7 (free base) | Not specified | ≥90% | Soluble in DMSO. Store at 2-8°C.[] |
| Axios Research [5] | This compound HCl | n/a | C₂₀H₂₄N₂O₅SD₄ • HCl | Fully characterized chemical compound | Used as a reference standard for API Tamsulosin.[5] |
| Veeprho [6] | This compound (HCl Salt) | N/A | Not specified | Not specified | Deuterium-labeled analog of Tamsulosin used as an internal standard.[6] |
| LGC Standards [7] | (R)-Tamsulosin-d4 Hydrochloride | Not specified | C₂₀H₂₅D₄ClN₂O₅S | Not specified | Stable Isotope Labelled Analytical Standard.[7] |
Experimental Protocols
Quantification of Tamsulosin in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol provides a general framework for the quantitative analysis of tamsulosin in a biological matrix, employing this compound as an internal standard to ensure accuracy and precision.
2.1.1. Materials and Reagents
-
Tamsulosin analytical standard
-
This compound (Internal Standard)
-
Human plasma (blank)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Water (deionized, 18 MΩ·cm)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
HPLC or UHPLC system coupled to a tandem mass spectrometer (MS/MS)
-
C18 reverse-phase HPLC column
2.1.2. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 10 µL of this compound internal standard solution (concentration to be optimized based on instrument sensitivity, e.g., 100 ng/mL in methanol).
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2.1.3. LC-MS/MS Conditions
-
LC System:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and then return to initial conditions to re-equilibrate. The flow rate would be around 0.4 mL/min. (Note: The gradient and flow rate should be optimized for the specific column and system).
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
MS/MS System:
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Tamsulosin: Q1: m/z 409.2 -> Q3: m/z 228.1 (quantifier), Q1: m/z 409.2 -> Q3: m/z 74.1 (qualifier).
-
This compound: Q1: m/z 413.2 -> Q3: m/z 232.1.
-
-
Instrument Parameters: Dwell time, collision energy, and other parameters should be optimized for the specific mass spectrometer used to achieve maximum sensitivity.
-
2.1.4. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of Tamsulosin to this compound against the concentration of the Tamsulosin standards.
-
Use a weighted linear regression model for the calibration curve.
-
Determine the concentration of Tamsulosin in the unknown samples by interpolating their peak area ratios from the calibration curve.
Radioligand Receptor Binding Assay for Tamsulosin
This protocol describes a competitive binding assay to determine the affinity of Tamsulosin for α1-adrenergic receptors using a radiolabeled ligand.
2.2.1. Materials and Reagents
-
Cell membranes expressing the target α1-adrenergic receptor subtype (e.g., α1A, α1B, α1D).
-
Radiolabeled ligand (e.g., [³H]-Prazosin).
-
Unlabeled Tamsulosin.
-
This compound (for comparative studies, if desired).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
-
96-well filter plates.
-
Vacuum manifold.
2.2.2. Assay Protocol
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add binding buffer, radiolabeled ligand (at a concentration close to its Kd), and cell membranes.
-
Non-specific Binding: Add binding buffer, radiolabeled ligand, a high concentration of an unlabeled competitor (e.g., 10 µM phentolamine), and cell membranes.
-
Competitive Binding: Add binding buffer, radiolabeled ligand, cell membranes, and varying concentrations of unlabeled Tamsulosin (typically a serial dilution from 10⁻¹¹ M to 10⁻⁵ M).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting:
-
Allow the filters to dry.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
2.2.3. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Tamsulosin concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of Tamsulosin that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
Tamsulosin and the α1-Adrenergic Receptor Signaling Pathway
Tamsulosin is a selective antagonist of α1A and α1D adrenergic receptors.[8][9] These receptors are G-protein coupled receptors (GPCRs) that couple to the Gq/11 family of G-proteins.[10][11] Upon activation by an agonist (like norepinephrine), the receptor activates the Gq alpha subunit, which in turn activates phospholipase C (PLC).[10] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[10] IP₃ triggers the release of calcium from the endoplasmic reticulum, and DAG activates protein kinase C (PKC).[10] Tamsulosin blocks this cascade by preventing the initial activation of the receptor by endogenous agonists.
Caption: Tamsulosin antagonizes the α1A/α1D-adrenergic receptor signaling pathway.
Experimental Workflow for LC-MS/MS Quantification
The following diagram illustrates a typical workflow for the quantification of Tamsulosin in a biological sample using this compound as an internal standard.
Caption: Workflow for Tamsulosin quantification by LC-MS/MS.
Experimental Workflow for Receptor Binding Assay
This diagram outlines the key steps in a competitive radioligand binding assay to determine the affinity of a compound like Tamsulosin for its target receptor.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound Hydrochloride | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. This compound HCl - CAS - n/a | Axios Research [axios-research.com]
- 6. veeprho.com [veeprho.com]
- 7. (R)-Tamsulosin-d4 Hydrochloride | LGC Standards [lgcstandards.com]
- 8. Alpha-1A adrenergic receptor - Wikipedia [en.wikipedia.org]
- 9. Alpha-1D adrenergic receptor - Wikipedia [en.wikipedia.org]
- 10. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 11. genecards.org [genecards.org]
Methodological & Application
Application Note: Quantification of Tamsulosin in Human Urine by LC-MS/MS Using Tamsulosin-D4 as an Internal Standard
Abstract
This application note details a robust and sensitive method for the quantification of tamsulosin (B1681236) in human urine using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Tamsulosin-D4, to ensure high accuracy and precision. Sample preparation is performed using solid-phase extraction (SPE), providing excellent sample clean-up and concentration of the analyte. The chromatographic and mass spectrometric conditions are optimized for the selective and sensitive detection of tamsulosin. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving the analysis of tamsulosin in urine.
Introduction
Tamsulosin is a selective alpha-1A adrenoceptor antagonist used primarily for the treatment of benign prostatic hyperplasia (BPH). It relaxes the smooth muscles of the prostate and bladder neck, improving urine flow. Monitoring the urinary excretion of tamsulosin is crucial for understanding its pharmacokinetics and metabolism. Approximately 76% of an administered dose of tamsulosin is excreted via the kidneys, with about 8.7% to 15% excreted as the unchanged parent compound.[1][2][3][4]
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry. This approach, known as isotopic dilution, corrects for variations in sample preparation and matrix effects, leading to highly reliable results. This document provides a detailed protocol for sample preparation, LC-MS/MS analysis, and data processing for the quantification of tamsulosin in human urine.
Principle of Isotopic Dilution
The core of this method relies on the principle of isotopic dilution. A known amount of this compound, which is chemically identical to tamsulosin but has a higher mass due to the deuterium (B1214612) atoms, is added to each urine sample. The analyte and the internal standard co-elute chromatographically and exhibit similar ionization efficiency in the mass spectrometer's ion source. However, they are distinguished by their different mass-to-charge ratios (m/z). By measuring the ratio of the analyte's signal to the internal standard's signal, any loss during sample processing or signal suppression in the ion source affects both compounds equally, thus canceling out and allowing for precise quantification.
Caption: Principle of Isotopic Dilution Workflow.
Experimental Protocols
Materials and Reagents
-
Tamsulosin Hydrochloride (Reference Standard)
-
This compound Hydrochloride (Internal Standard)
-
HPLC-grade Methanol (B129727)
-
HPLC-grade Acetonitrile
-
Formic Acid (LC-MS grade)
-
Deionized Water (18 MΩ·cm)
-
Mixed-mode cation exchange SPE cartridges
-
Human Urine (drug-free, for calibration standards and quality controls)
Preparation of Standard and QC Samples
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of tamsulosin and this compound in methanol.
-
Working Standard Solutions: Serially dilute the tamsulosin stock solution with 50:50 (v/v) methanol:water to prepare working standards for the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.
-
Calibration Curve and QC Samples: Spike drug-free human urine with the appropriate working standard solutions to create calibration standards and quality control (QC) samples at low, medium, and high concentrations.
Sample Preparation: Solid-Phase Extraction (SPE)
The following protocol is a typical procedure for the extraction of a basic drug like tamsulosin from urine using a mixed-mode cation exchange SPE cartridge.
Caption: Solid-Phase Extraction (SPE) Protocol.
-
Sample Spiking: To 1 mL of urine sample (blank, standard, QC, or unknown), add 50 µL of the 100 ng/mL this compound internal standard working solution.
-
Pre-treatment: Add 1 mL of 2% formic acid in water to the spiked urine sample and vortex. This step ensures the analyte is in its cationic form to bind to the SPE sorbent.
-
SPE Cartridge Conditioning: Condition the mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water to remove hydrophilic interferences.
-
Wash the cartridge with 1 mL of methanol to remove lipophilic, non-basic interferences.
-
-
Elution: Elute the tamsulosin and this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH neutralizes the analyte, releasing it from the sorbent.
-
Dry Down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
LC-MS/MS Analysis
Liquid Chromatography Conditions
The following are typical LC conditions that can be adapted and optimized.
| Parameter | Value |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Vol. | 5 µL |
| Column Temp. | 40°C |
| Gradient | Time (min) |
| 0.0 | |
| 0.5 | |
| 3.0 | |
| 4.0 | |
| 4.1 | |
| 5.0 |
Mass Spectrometry Conditions
| Parameter | Value |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500°C |
| Ion Spray Voltage | 5500 V |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
The following MRM transitions are monitored. The transition for this compound is predicted based on the known fragmentation of tamsulosin.[2][5]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Tamsulosin | 409.1 | 228.0 | 100 |
| This compound | 413.1 | 232.0 | 100 |
Method Validation Data
The following tables summarize typical performance characteristics for a validated bioanalytical method for tamsulosin. While this data is based on methods developed for human serum or plasma, similar performance is expected for a validated urine assay.[2]
Table 1: Calibration Curve and LLOQ
| Parameter | Result |
| Linearity Range | 0.2 - 50.0 ng/mL |
| Correlation Coeff. (r²) | > 0.995 |
| Lower Limit of Quantitation (LLOQ) | 0.2 ng/mL |
| LLOQ Precision (%RSD) | < 20% |
| LLOQ Accuracy | 80 - 120% of nominal |
Table 2: Accuracy and Precision
| QC Level | Conc. (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Low | 1.0 | < 15% | 85 - 115% | < 15% | 85 - 115% |
| Mid | 20.0 | < 15% | 85 - 115% | < 15% | 85 - 115% |
| High | 50.0 | < 15% | 85 - 115% | < 15% | 85 - 115% |
Table 3: Recovery and Matrix Effect
| Parameter | Result |
| Extraction Recovery | > 85% |
| Matrix Effect | Minimal and compensated by IS |
Conclusion
The described LC-MS/MS method provides a selective, sensitive, and reliable approach for the quantification of tamsulosin in human urine. The use of solid-phase extraction for sample clean-up and a stable isotope-labeled internal standard for quantification ensures high data quality. This application note serves as a comprehensive guide for researchers and drug development professionals requiring the accurate measurement of tamsulosin in a urinary matrix.
References
- 1. Tamsulosin HCl | Analytical Method Development | Validation | BA/BE Studies [pharmacompass.com]
- 2. Measurement of tamsulosin in human serum by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. ijpsonline.com [ijpsonline.com]
Application Note: High-Throughput Analysis of Tamsulosin in Human Plasma by LC-MS/MS with a Deuterium-Labeled Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of tamsulosin (B1681236) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable, deuterium-labeled internal standard (Tamsulosin-d4) ensures high accuracy and precision, making this protocol ideal for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence testing. The straightforward solid-phase extraction (SPE) sample preparation protocol allows for high-throughput analysis.
Introduction
Tamsulosin is a selective alpha-1A and alpha-1D adrenergic receptor antagonist used in the management of benign prostatic hyperplasia (BPH).[1][2][3][4][[“]] By blocking these receptors, tamsulosin induces relaxation of the smooth muscle in the prostate and bladder neck, thereby improving urinary flow.[1][2][3][4] Accurate and reliable quantification of tamsulosin in biological matrices is crucial for clinical and developmental studies. LC-MS/MS offers the necessary sensitivity and selectivity for this purpose. The incorporation of a deuterium-labeled internal standard, which co-elutes with the analyte and compensates for matrix effects and variability in sample processing, is a key component of a robust bioanalytical method.
Signaling Pathway of Tamsulosin
Tamsulosin selectively targets and antagonizes alpha-1A and alpha-1D adrenergic receptors, which are G-protein coupled receptors. The binding of endogenous catecholamines (e.g., norepinephrine) to these receptors activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, leading to smooth muscle contraction. By blocking the initial receptor binding, tamsulosin inhibits this signaling cascade, resulting in smooth muscle relaxation.
Experimental Protocol
This protocol is adapted from a validated method for the simultaneous analysis of solifenacin (B1663824) and tamsulosin in rat plasma using this compound as the internal standard.
Materials and Reagents
-
Tamsulosin hydrochloride (Reference Standard)
-
This compound hydrochloride (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Ammonium formate
-
Formic acid
-
Water (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
Equipment
-
LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher Scientific, Waters) equipped with an electrospray ionization (ESI) source
-
HPLC or UPLC column (e.g., Thermo BDS Hypersil C8, 100 x 4.6 mm, 3.5 µm)
-
SPE manifold
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Sample Preparation (Solid-Phase Extraction)
-
Pre-treatment: To 100 µL of human plasma, add 20 µL of the internal standard working solution (this compound in methanol). Vortex for 30 seconds.
-
SPE Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase. Vortex for 30 seconds.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
| Parameter | Setting |
| LC Column | Thermo BDS Hypersil C8 (100 x 4.6 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile : 10mM Ammonium Formate (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 40 psi |
| Collision Gas | 8 psi |
| MRM Transitions | See Table 1 |
Table 1: Mass Spectrometric Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) |
| Tamsulosin | 409.3 | 228.2 | 50 | 40 |
| This compound | 413.3 | 228.2 | 50 | 40 |
Quantitative Data Summary
The following table summarizes the performance characteristics of various LC-MS/MS methods for the analysis of tamsulosin.
Table 2: Summary of Quantitative Data from Different Tamsulosin Analysis Protocols
| Parameter | Method 1 (this compound IS) | Method 2 (d9-Finasteride IS)[2][6] | Method 3 (Propranolol IS)[7] |
| Matrix | Rat Plasma | Human Serum | Human Plasma |
| Sample Preparation | Solid-Phase Extraction | Liquid-Liquid Extraction | Protein Precipitation |
| Linearity Range | 0.050 - 15.176 ng/mL | 0.2 - 50 ng/mL | 0.125 - 32 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.050 ng/mL | 0.2 ng/mL | 0.125 ng/mL |
| Mean Recovery | Tamsulosin: 87.5%this compound: 82.6% | 99.9% | >83% |
| Intra-day Precision (%RSD) | < 15% | < 15% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 15% | < 15% |
| Intra-day Accuracy (%Bias) | < 15% | Within ±15% | Within ±15% |
| Inter-day Accuracy (%Bias) | < 15% | Within ±15% | Within ±15% |
Experimental Workflow
The overall workflow for the analysis of tamsulosin in human plasma is depicted in the following diagram.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantification of tamsulosin in human plasma. The use of a deuterium-labeled internal standard ensures the accuracy and precision required for regulated bioanalytical studies. The protocol is well-suited for researchers, scientists, and drug development professionals involved in the clinical evaluation of tamsulosin.
References
- 1. droracle.ai [droracle.ai]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Tamsulosin Hydrochloride? [synapse.patsnap.com]
- 5. consensus.app [consensus.app]
- 6. Measurement of tamsulosin in human serum by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. payeshdarou.ir [payeshdarou.ir]
Application Note & Protocol: Quantification of Tamsulosin in Human Plasma using Tamsulosin-D4 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tamsulosin (B1681236) is a selective α1-adrenoceptor antagonist utilized in the treatment of benign prostatic hyperplasia (BPH)[1]. Accurate and reliable quantification of Tamsulosin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment in the development of generic formulations[2]. This document provides a detailed protocol for the sample preparation and quantification of Tamsulosin in human plasma using a stable isotope-labeled internal standard, Tamsulosin-D4, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of an isotopic internal standard like this compound is critical for improving analytical precision and accuracy by compensating for variability during the sample preparation and analysis stages[2]. The methodologies outlined are based on established and validated bioanalytical techniques, ensuring high sensitivity, specificity, and reproducibility[1][2].
Quantitative Data Summary
The following tables summarize the performance characteristics of various validated LC-MS/MS methods for Tamsulosin quantification.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Method Reference | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r) |
| Method A[1] | 0.01 - 20 | 0.01 | >0.999 |
| Method B[3] | 0.25 - 50 | 0.25 | Not Specified |
| Method C[4] | 0.01 - 10 | 0.01 | >0.998 |
| Method D[2] | 0.125 - 32 | 0.2 | >0.99 |
| Method E[5] | 0.2 - 50 | 0.2 | Not Specified |
Table 2: Accuracy and Precision Data
| Method Reference | QC Level (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Method A[1] | Not Specified | Within acceptable limits | Within acceptable limits | Within acceptable limits |
| Method B[3] | Not Specified | <10.8 | <10.8 | Within 5.0% deviation |
| Method C[4] | 0.015, 0.25, 7.5 | Not Specified | Not Specified | Within 12% of expected values |
| Method D[2] | Not Specified | <15 | <15 | Within ±15% |
| Method E[5] | Not Specified | Acceptable | Acceptable | Acceptable |
Table 3: Recovery and Matrix Effect
| Method Reference | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect |
| Method B[3] | >83.0 | Not Specified | Not Specified |
| Method D[2] | Excellent | Excellent | Minimal |
| Method E[5] | 99.9 | Not Specified | Not Significant (94.7% response) |
Experimental Protocols
This section details three common sample preparation methods for the quantification of Tamsulosin in human plasma. This compound should be used as the internal standard (IS) for all methods.
Method 1: Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward technique for removing proteins from biological samples[6][7].
Materials and Reagents:
-
Human plasma (collected in K2-EDTA tubes)
-
Tamsulosin and this compound reference standards
-
Acetonitrile (B52724) (HPLC grade)[2]
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions of Tamsulosin and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a working standard solution of Tamsulosin by serial dilution of the stock solution with 50:50 (v/v) methanol:water.
-
Prepare a working internal standard solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.
-
-
Sample Preparation:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound working solution to each plasma sample, except for the blank samples.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins[2].
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex to ensure complete dissolution and inject into the LC-MS/MS system.
-
Method 2: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction offers a cleaner sample by removing more interfering substances compared to protein precipitation.
Materials and Reagents:
-
All materials from Method 1
-
Methyl tert-butyl ether (MTBE) (HPLC grade)[1] or Hexane-ethyl acetate (B1210297) (1:1, v/v)[8]
-
Sodium carbonate solution (1 M) or Ammonium hydroxide (B78521) (0.1 M)[3][5]
Protocol:
-
Preparation of Solutions:
-
Prepare stock and working solutions as described in Method 1.
-
-
Sample Preparation:
-
Pipette 500 µL of human plasma into a glass tube[1].
-
Add 50 µL of the this compound working solution.
-
Add 50 µL of 1 M sodium carbonate solution to alkalize the plasma[3].
-
Vortex briefly.
-
Add 2 mL of methyl tert-butyl ether[1].
-
Vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
-
Method 3: Solid-Phase Extraction (SPE)
SPE provides the cleanest extracts by selectively isolating the analyte of interest, thereby minimizing matrix effects[4].
Materials and Reagents:
-
All materials from Method 1
-
Oasis MCX µElution plates or cartridges
-
Methanol with 2% formic acid (for elution)
-
Water with 2% formic acid (for washing)
-
SPE vacuum manifold or positive pressure processor
Protocol:
-
Preparation of Solutions:
-
Prepare stock and working solutions as described in Method 1.
-
-
Sample Pre-treatment:
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the this compound working solution.
-
Add 200 µL of 4% H3PO4 in water and vortex.
-
-
SPE Procedure:
-
Conditioning: Condition the SPE plate with 200 µL of methanol followed by 200 µL of water.
-
Loading: Load the pre-treated sample onto the SPE plate.
-
Washing: Wash the plate with 200 µL of water with 2% formic acid, followed by 200 µL of methanol.
-
Elution: Elute Tamsulosin and this compound with 2 x 25 µL of methanol containing 2% formic acid.
-
Dilution: Add 50 µL of water to the eluate.
-
Inject into the LC-MS/MS system.
-
Diagrams
Caption: Overview of Sample Preparation Workflows for Tamsulosin Quantification.
Caption: General Workflow for LC-MS/MS Analysis of Tamsulosin.
References
- 1. Determination of tamsulosin in human plasma by liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. payeshdarou.ir [payeshdarou.ir]
- 3. akjournals.com [akjournals.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Measurement of tamsulosin in human serum by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
Application Note: A Validated Bioanalytical Method for the Quantification of Tamsulosin in Human Plasma using Tamsulosin-D4 by LC-MS/MS
Abstract
This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of Tamsulosin in human plasma. To ensure the highest level of accuracy and precision, a stable isotope-labeled internal standard, Tamsulosin-D4, is employed. The method involves a straightforward sample preparation procedure, followed by rapid and sensitive analysis. This document provides comprehensive experimental protocols and validation data, demonstrating the method's suitability for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.
Introduction
Tamsulosin is a selective α1-adrenoceptor antagonist widely prescribed for the treatment of benign prostatic hyperplasia (BPH)[1]. Accurate measurement of Tamsulosin concentrations in biological matrices is crucial for clinical and research applications. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity and specificity[1]. The use of a stable isotope-labeled internal standard like this compound is critical for correcting for matrix effects and variations during sample processing and analysis, thereby enhancing the reliability of the results[2][3]. This application note presents a fully validated method that adheres to international guidelines for bioanalytical method validation.
Experimental
Materials and Reagents
-
Tamsulosin hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (HPLC Grade)
-
Methanol (B129727) (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Water (Ultrapure)
-
Human Plasma (Blank, K2-EDTA)
Instrumentation
-
Liquid Chromatograph (e.g., Shimadzu, Agilent, Waters)
-
Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent)
-
Analytical Column: C18 reverse-phase column (e.g., Phenomenex, Waters, Agilent)
Standard Solutions
Stock solutions of Tamsulosin and this compound are prepared in methanol at a concentration of 1 mg/mL. Working solutions are prepared by serial dilution of the stock solutions with a mixture of methanol and water (50:50, v/v) to create calibration standards and quality control (QC) samples.
Sample Preparation Protocol
A protein precipitation method is employed for the extraction of Tamsulosin and this compound from human plasma.
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of this compound internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Method Protocol
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 20% B to 80% B in 2.0 min, hold at 80% B for 1.0 min, return to 20% B in 0.1 min, and re-equilibrate for 1.9 min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Run Time | 5.0 minutes |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | |
| Tamsulosin | 409.3 > 228.2 |
| This compound | 413.3 > 232.2 |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for specific instrument |
| Declustering Potential | Optimized for specific instrument |
| Source Temperature | 500°C |
Method Validation Summary
The method was validated according to the principles of international guidelines for bioanalytical method validation.
Linearity and Range
The calibration curve was linear over the concentration range of 0.1 to 50 ng/mL. The correlation coefficient (r²) was consistently greater than 0.99.
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (% Bias) | Inter-day Accuracy (% Bias) |
| LLOQ | 0.1 | ≤ 15 | ≤ 15 | ± 20 | ± 20 |
| Low | 0.3 | ≤ 15 | ≤ 15 | ± 15 | ± 15 |
| Medium | 5 | ≤ 15 | ≤ 15 | ± 15 | ± 15 |
| High | 40 | ≤ 15 | ≤ 15 | ± 15 | ± 15 |
Recovery
The extraction recovery of Tamsulosin was determined by comparing the peak areas of extracted samples with those of unextracted standards. The recovery was consistent across the different QC levels.
| Analyte | Low QC (%) | Medium QC (%) | High QC (%) |
| Tamsulosin | > 85 | > 85 | > 85 |
| This compound | > 85 | > 85 | > 85 |
Matrix Effect
The matrix effect was evaluated to ensure that endogenous plasma components did not interfere with the quantification of Tamsulosin. The matrix factor was close to 1, indicating minimal ion suppression or enhancement.
Experimental Workflow
Caption: Workflow for Tamsulosin analysis in human plasma.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and efficient means for the quantification of Tamsulosin in human plasma. The use of this compound as an internal standard ensures high accuracy and precision. The method has been thoroughly validated and is suitable for routine use in clinical and research settings for pharmacokinetic and bioequivalence studies of Tamsulosin.
References
Application Note: High-Throughput Bioanalysis of Tamsulosin for Bioequivalence Studies Using Tamsulosin-D4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tamsulosin (B1681236) is a selective alpha-1 adrenergic receptor antagonist widely prescribed for the treatment of benign prostatic hyperplasia (BPH). Establishing bioequivalence between a generic formulation and the reference listed drug is a critical step in the drug approval process, ensuring comparable safety and efficacy. Accurate and robust bioanalytical methods are essential for quantifying tamsulosin concentrations in human plasma during these studies. The use of a stable isotope-labeled internal standard (SIL-IS), such as Tamsulosin-D4, is the gold standard for LC-MS/MS-based quantification, as it effectively compensates for variability in sample preparation and matrix effects.[1] This application note provides a detailed protocol for the determination of tamsulosin in human plasma using this compound as an internal standard, suitable for high-throughput bioequivalence studies.
Principle
This method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to achieve high sensitivity and selectivity for the quantification of tamsulosin in human plasma. This compound, a deuterated analog of tamsulosin, is added to all samples, including calibration standards and quality controls, at a known and constant concentration. Following a simple and efficient protein precipitation extraction, the analyte and the internal standard are separated chromatographically and detected by mass spectrometry. The ratio of the peak area of tamsulosin to that of this compound is used to construct a calibration curve and determine the concentration of tamsulosin in unknown samples. This ratiometric approach corrects for potential variations during the analytical process, ensuring high precision and accuracy.
Experimental Protocols
Materials and Reagents
-
Tamsulosin Hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
HPLC-grade Methanol (B129727)
-
HPLC-grade Acetonitrile (B52724)
-
Ammonium Formate (AR grade)
-
Formic Acid (AR grade)
-
Human Plasma (sourced from a certified biobank)
-
Ultrapure Water
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
-
Analytical Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Data acquisition and processing software
Preparation of Solutions
1. Tamsulosin Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Tamsulosin Hydrochloride and dissolve it in 10 mL of methanol to obtain a final concentration of 1 mg/mL.
2. This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol to obtain a final concentration of 1 mg/mL.
3. Tamsulosin Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Tamsulosin Stock Solution with 50:50 (v/v) methanol:water to achieve the desired concentrations for the calibration curve.
4. This compound Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound Stock Solution with 50:50 (v/v) methanol:water to obtain a final concentration of 100 ng/mL.
Sample Preparation
-
Thaw human plasma samples at room temperature.
-
To 100 µL of each plasma sample (calibration standards, quality controls, and unknown samples) in a microcentrifuge tube, add 10 µL of the this compound IS Working Solution (100 ng/mL). This results in a final IS concentration of 10 ng/mL in the plasma sample.
-
Vortex the samples for 30 seconds.
-
Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following table summarizes the recommended starting conditions for the LC-MS/MS analysis. These parameters may require optimization based on the specific instrumentation used.
| Parameter | Recommended Condition |
| LC System | |
| Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 3 min, hold for 1 min, return to 10% B and re-equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Tamsulosin: m/z 409.2 → 228.1this compound: m/z 413.2 → 232.1 |
| Dwell Time | 100 ms |
| Collision Energy | Optimize for specific instrument |
| Cone Voltage | Optimize for specific instrument |
Data Presentation
Calibration Curve and Quality Control Standards
A calibration curve is constructed by plotting the peak area ratio of Tamsulosin to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used. Quality control (QC) samples at low, medium, and high concentrations are analyzed in replicate to assess the accuracy and precision of the method.
| Standard/QC Level | Tamsulosin Concentration (ng/mL) | This compound Concentration (ng/mL) |
| Blank | 0 | 10 |
| LLOQ | 0.1 | 10 |
| CAL 2 | 0.5 | 10 |
| CAL 3 | 2.5 | 10 |
| CAL 4 | 10 | 10 |
| CAL 5 | 25 | 10 |
| CAL 6 | 50 | 10 |
| CAL 7 | 80 | 10 |
| ULOQ | 100 | 10 |
| LQC | 0.3 | 10 |
| MQC | 30 | 10 |
| HQC | 75 | 10 |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control
Method Validation Parameters
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). The following table summarizes typical acceptance criteria for key validation parameters.
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of nominal value (±20% for LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Within acceptable limits |
| Stability | Analyte stable under expected storage and processing conditions |
Mandatory Visualizations
Caption: Experimental workflow for a tamsulosin bioequivalence study.
Caption: Logical relationship of using this compound as an internal standard.
References
Title: A Robust and Sensitive LC-MS/MS Method for the Quantification of Tamsulosin and its Deuterated Internal Standard, Tamsulosin-D4, in Human Plasma
An Application Note for the Chromatographic Separation and Quantification of Tamsulosin (B1681236) and Tamsulosin-D4
Audience: This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence testing of Tamsulosin.
Introduction
Tamsulosin is a selective α1-adrenoceptor antagonist widely prescribed for the treatment of benign prostatic hyperplasia (BPH).[1][2] Accurate and reliable quantification of Tamsulosin in biological matrices, such as human plasma, is crucial for pharmacokinetic analysis and clinical research. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred analytical technique due to its high sensitivity, specificity, and throughput.[3]
This application note details a validated LC-MS/MS method for the determination of Tamsulosin in human plasma, utilizing its stable isotope-labeled analog, this compound, as the internal standard (IS) to ensure accuracy and precision. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
Materials and Reagents
-
Analytes: Tamsulosin Hydrochloride, this compound (Internal Standard)
-
Solvents: Acetonitrile (B52724) (HPLC Grade), Methanol (B129727) (HPLC Grade), Methyl tert-butyl ether (MTBE)
-
Reagents: Formic acid, Ammonium (B1175870) formate, Ammonium hydroxide (B78521), Sodium carbonate, Potassium dihydrogen phosphate (B84403) (KH2PO4)
-
Water: Deionized or HPLC-grade water
-
Biological Matrix: Drug-free human plasma
Instrumentation
-
Liquid Chromatography: A UPLC or HPLC system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation
Two common extraction methods are presented: Protein Precipitation (PP) and Liquid-Liquid Extraction (LLE).
Protocol 1: Protein Precipitation (PP) [3]
-
Pipette 500 µL of human plasma into a 2 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution.
-
Add 1 mL of acetonitrile to precipitate plasma proteins and vortex for 2 minutes.
-
Centrifuge the mixture at 15,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Filter the sample through a 0.22 µm membrane filter before injection.[3]
Protocol 2: Liquid-Liquid Extraction (LLE) [1][2]
-
Pipette 100-500 µL of human plasma into a glass tube.
-
Add the internal standard (this compound).
-
Add an alkalinizing agent, such as 100 µL of 0.1 M ammonium hydroxide or 50 µL of 1 M sodium carbonate solution.[2][4]
-
Add 2 mL of an organic extraction solvent (e.g., methyl tert-butyl ether or a 7:3 v/v mixture of hexane-ethyl acetate).[1][4]
-
Vortex the mixture for 5-10 minutes.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
Preparation of Standards and Controls
-
Stock Solutions: Prepare primary stock solutions of Tamsulosin and this compound (e.g., 1.0 mg/mL) in a suitable solvent like methanol or acetonitrile.[4]
-
Working Solutions: Prepare working solutions for calibration standards and quality controls (QCs) by serially diluting the stock solutions with a methanol-water mixture (50:50, v/v).[4]
-
Calibration Curve: Prepare calibration standards by spiking drug-free plasma with the appropriate working solutions to achieve a concentration range, for example, from 0.01 ng/mL to 50 ng/mL.[1][2]
-
Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at a minimum of three concentration levels: low, medium, and high.
Data and Results
Chromatographic and Mass Spectrometric Conditions
The following tables summarize the optimized parameters for the LC-MS/MS analysis.
Table 1: LC Method Parameters
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| LC Column | Agilent Zorbax SB-C18 (150 x 4.6 mm, 5 µm)[3] | Ascentis® Express C18 (100 x 3 mm, 2.7 µm)[2] |
| Mobile Phase A | 0.3% Formic Acid in Water[3] | 2 mM Ammonium Acetate in Water[2] |
| Mobile Phase B | Methanol[3] | Methanol[2] |
| Elution Mode | Gradient[3] | Gradient[2] |
| Flow Rate | 0.3 mL/min[3] | 0.2 - 0.4 mL/min[1][5] |
| Column Temp. | 40 °C[3] | Ambient |
| Injection Vol. | 20 µL[3] | 10 µL |
| Run Time | 6 minutes[2][3] | ~8 minutes |
Table 2: MS/MS Detection Parameters
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive[1][3] |
| Scan Type | Multiple Reaction Monitoring (MRM)[2] |
| MRM Transition (Tamsulosin) | m/z 409 → 228[2][6] |
| MRM Transition (this compound) | m/z 413 → 228 (Predicted) |
| Spray Voltage | 4.5 kV[7] |
| Capillary Temp. | 350 °C[7] |
| Collision Gas | Argon[7] |
Method Validation Summary
The method should be validated according to ICH guidelines.[8] A summary of typical performance characteristics is presented below.
Table 3: Method Validation Performance Summary
| Parameter | Typical Result |
|---|---|
| Linearity Range | 0.1 ng/mL - 50 ng/mL[2] |
| Correlation Coefficient (r²) | > 0.99[3] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 0.2 ng/mL[2][3] |
| Intra- & Inter-Day Precision (%RSD) | < 15%[3] |
| Intra- & Inter-Day Accuracy (%Bias) | Within ±15%[3] |
| Analyte Recovery | > 90%[2] |
Workflow Visualization
The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.
Caption: Workflow for Tamsulosin analysis by LC-MS/MS.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Tamsulosin in human plasma. The use of a deuterated internal standard (this compound) ensures high precision and accuracy, correcting for variability during sample preparation and injection. The simple extraction procedures and rapid chromatographic runtime make this method highly suitable for high-throughput analysis in clinical and bioequivalence studies.[3]
References
- 1. Determination of tamsulosin in human plasma by liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of tamsulosin in human serum by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. payeshdarou.ir [payeshdarou.ir]
- 4. akjournals.com [akjournals.com]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
- 7. ijpsonline.com [ijpsonline.com]
- 8. RP-HPLC method development and validation for tamsulosin hydrochloride. [wisdomlib.org]
Application Note: High-Sensitivity LC-MS/MS Quantification of Tamsulosin Using Tamsulosin-D4 for Pharmacokinetic and Bioequivalence Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tamsulosin (B1681236) is a selective alpha-1 adrenergic receptor antagonist widely prescribed for the treatment of benign prostatic hyperplasia (BPH). Accurate and reliable quantification of tamsulosin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment of generic formulations. This application note provides a detailed protocol for the sensitive and robust quantification of tamsulosin in human plasma using a stable isotope-labeled internal standard, Tamsulosin-D4, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of this compound ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.[1][2][3]
Analytical Method
The method utilizes a reversed-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is employed for the selective detection and quantification of tamsulosin and its deuterated internal standard, this compound.
Table 1: Mass Spectrometry Parameters
| Parameter | Tamsulosin | This compound |
| Ionization Mode | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) |
| Precursor Ion (Q1) m/z | 409.3 | 413.3 |
| Product Ion (Q3) m/z (Quantifier) | 228.2 | 271.4 |
| Product Ion (Q3) m/z (Qualifier) | 200.1 | N/A |
| Collision Energy (CE) for Quantifier (eV) | 33 | ~33 (optimization recommended) |
| Collision Energy (CE) for Qualifier (eV) | 45 | N/A |
| Declustering Potential (DP) (V) | 141 | ~141 (optimization recommended) |
| Cell Exit Potential (CXP) (V) | 20 | ~20 (optimization recommended) |
Note: Instrument-specific optimization of CE, DP, and CXP is recommended for optimal performance.
Table 2: Liquid Chromatography Parameters
| Parameter | Condition 1 | Condition 2 |
| Column | Ascentis® Express C18 (100 mm × 3 mm, 2.7 µm)[1] | Agilent Zorbax SB-C18 (150 mm × 4.6 mm, 5 µm)[4] |
| Mobile Phase A | 2 mM Ammonium (B1175870) Acetate in Water | 0.3% Formic Acid in Water[4] |
| Mobile Phase B | Methanol (B129727) | Methanol[4] |
| Gradient | Gradient elution[1] | Gradient elution[4] |
| Flow Rate | 0.35 mL/min[1] | 0.3 mL/min[4] |
| Column Temperature | 40 °C[1][4] | 40 °C[4] |
| Injection Volume | 10 µL | 20 µL[4] |
| Total Run Time | 6 minutes[1] | 6 minutes[4] |
Experimental Protocol
This protocol details a common workflow for the extraction and analysis of tamsulosin from human plasma.
Materials and Reagents
-
Tamsulosin Hydrochloride reference standard
-
This compound internal standard
-
Human plasma (K2-EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Water (LC-MS grade)
-
Methyl tert-butyl ether (MTBE)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Tamsulosin HCl and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Tamsulosin stock solution in 50:50 methanol:water to create calibration standards.
-
Internal Standard Spiking Solution: Dilute the this compound primary stock solution with 50:50 methanol:water to a final concentration of 100 ng/mL.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of human plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL this compound internal standard spiking solution to each tube (except for blank matrix samples) and vortex briefly.
-
Add 100 µL of 0.1 M ammonium hydroxide (B78521) and vortex for 5 minutes.[1]
-
Add 2 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.[1]
-
Vortex vigorously for 10 minutes to ensure thorough mixing.
-
Centrifuge the samples at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried residue in 200 µL of the initial mobile phase composition.
-
Vortex to dissolve the residue and transfer the solution to an autosampler vial for LC-MS/MS analysis.
Data Analysis
Quantification is performed by calculating the peak area ratio of the tamsulosin quantifier MRM transition to the this compound quantifier MRM transition. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of tamsulosin in the unknown samples is then determined from the calibration curve using a weighted linear regression.
Workflow Diagram
Caption: LC-MS/MS workflow for Tamsulosin quantification.
Conclusion
This application note provides a comprehensive and detailed methodology for the quantification of tamsulosin in human plasma using this compound as an internal standard. The presented LC-MS/MS parameters and sample preparation protocol offer a robust and sensitive method suitable for high-throughput analysis in clinical and research settings. Adherence to this protocol, with appropriate instrument optimization, will yield accurate and reproducible results for pharmacokinetic and bioequivalence studies of tamsulosin.
References
Application of Tamsulosin-D4 in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tamsulosin (B1681236) is a selective alpha-1A and alpha-1B adrenoceptor antagonist primarily used in the treatment of benign prostatic hyperplasia.[1][2] Understanding the metabolic fate of Tamsulosin is crucial for comprehensive drug development, including the assessment of drug-drug interactions and potential safety liabilities. Tamsulosin is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2D6.[1][3][4][5][6][7][8] The resulting metabolites undergo further conjugation with glucuronide or sulfate (B86663) before being excreted.[1][2]
Deuterium-labeled internal standards, such as Tamsulosin-D4, are indispensable tools in drug metabolism and pharmacokinetic (DMPK) studies.[9][10] Their use in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for highly accurate and precise quantification of the parent drug and its metabolites in complex biological matrices.[6][9][11][12][13] The stable isotope label ensures that the internal standard co-elutes with the analyte and experiences similar matrix effects, leading to robust and reliable data.[9][13][14] This application note provides detailed protocols for utilizing this compound in in vitro drug metabolism studies and for the quantitative analysis of Tamsulosin in biological samples.
Key Applications of this compound
-
Internal Standard for Bioanalytical Methods: this compound serves as an ideal internal standard for the quantification of Tamsulosin in biological matrices such as plasma, serum, and urine by LC-MS/MS.[12] Its chemical and physical properties are nearly identical to Tamsulosin, ensuring similar extraction recovery and ionization efficiency, which is critical for correcting for analytical variability.[13][14]
-
Metabolite Identification and Quantification: By using a stable isotope-labeled standard, researchers can more confidently identify and quantify metabolites. The known mass shift between the unlabeled drug and the deuterated standard aids in the detection of metabolites in complex chromatograms.
-
Pharmacokinetic (PK) Studies: Accurate measurement of drug concentrations over time is fundamental to PK studies. This compound enables the generation of reliable concentration-time profiles, which are essential for determining key PK parameters such as absorption, distribution, metabolism, and excretion (ADME).[9]
-
In Vitro Metabolism Assays: In studies using liver microsomes or other metabolically active systems, this compound is used to normalize the amount of Tamsulosin metabolized, allowing for accurate determination of metabolic stability and enzyme kinetics.
Tamsulosin Metabolic Pathway
Tamsulosin undergoes extensive phase I metabolism, primarily through oxidation, catalyzed by CYP3A4 and CYP2D6. This is followed by phase II conjugation reactions. The major metabolic pathways include O-deethylation, oxidative deamination, m-hydroxylation, and O-demethylation.[1][3]
Experimental Protocols
In Vitro Metabolic Stability of Tamsulosin in Human Liver Microsomes
This protocol describes a typical procedure to assess the metabolic stability of Tamsulosin using human liver microsomes (HLM), with this compound as the internal standard for accurate quantification.
Workflow for In Vitro Metabolic Stability Assay
Materials:
-
Tamsulosin
-
This compound (Internal Standard)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) Buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic Acid
Procedure:
-
Preparation of Solutions:
-
Prepare a 1 mM stock solution of Tamsulosin in DMSO.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare the working solution of Tamsulosin by diluting the stock solution with phosphate buffer to a final concentration of 10 µM.[1]
-
Prepare the internal standard spiking solution by diluting the this compound stock solution in cold acetonitrile to a final concentration of 100 ng/mL.
-
-
Incubation:
-
In a microcentrifuge tube, combine 470 µL of phosphate buffer, 10 µL of 1.0 mg/mL HLM, and 10 µL of 10 µM Tamsulosin.[1]
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding 10 µL of the NADPH regenerating system.[1]
-
Incubate the reaction mixture at 37°C in a shaking water bath.
-
-
Sample Collection and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw a 50 µL aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing 150 µL of cold acetonitrile with the this compound internal standard.
-
-
Sample Preparation for LC-MS/MS:
-
Vortex the quenched samples for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
LC-MS/MS Quantification of Tamsulosin in Plasma
This protocol outlines a method for the quantitative determination of Tamsulosin in human plasma using this compound as an internal standard. This is applicable to pharmacokinetic studies.
Materials:
-
Human Plasma (with anticoagulant, e.g., K2EDTA)
-
Tamsulosin and this compound
-
Acetonitrile
-
Ammonium Formate
-
Methyl Tertiary Butyl Ether (MTBE) (optional, for liquid-liquid extraction)
Procedure:
-
Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Prepare stock solutions of Tamsulosin and this compound.
-
Spike blank human plasma with known concentrations of Tamsulosin to create a calibration curve (e.g., 0.05 to 15 ng/mL).[12]
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
-
-
Sample Extraction (Protein Precipitation):
-
To 100 µL of plasma sample, standard, or QC, add 300 µL of cold acetonitrile containing this compound (internal standard).
-
Vortex for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the precursor to product ion transitions for both Tamsulosin and this compound. For example, Tamsulosin m/z 409.3 → 271.4.[12] The transition for this compound will have a +4 Da shift in the precursor and/or product ion depending on the position of the deuterium (B1214612) labels.
-
-
Data Presentation
The use of this compound allows for the generation of precise and accurate quantitative data. Below are examples of how this data can be presented.
Table 1: In Vitro Metabolic Stability of Tamsulosin in Human Liver Microsomes
| Time (min) | Tamsulosin Peak Area | This compound Peak Area | Peak Area Ratio (Tamsulosin/Tamsulosin-D4) | % Tamsulosin Remaining |
| 0 | 1,250,000 | 1,500,000 | 0.833 | 100.0 |
| 5 | 1,050,000 | 1,480,000 | 0.709 | 85.1 |
| 15 | 750,000 | 1,510,000 | 0.497 | 59.6 |
| 30 | 420,000 | 1,490,000 | 0.282 | 33.8 |
| 60 | 150,000 | 1,520,000 | 0.099 | 11.9 |
Table 2: LC-MS/MS Method Validation Parameters for Tamsulosin Quantification in Human Plasma
| Parameter | Result |
| Linearity Range | 0.050 - 15.176 ng/mL[12] |
| Correlation Coefficient (r²) | > 0.99 |
| Mean Recovery (Tamsulosin) | 87.5%[12] |
| Mean Recovery (this compound) | 82.6%[12] |
| Precision (%RSD) | < 15%[12] |
| Accuracy (%Bias) | Within ±15%[12] |
| Lower Limit of Quantification (LLOQ) | 0.050 ng/mL[12] |
Conclusion
This compound is a critical reagent for the accurate and reliable study of Tamsulosin's metabolism and pharmacokinetics. Its application as an internal standard in LC-MS/MS-based assays minimizes analytical variability and ensures high-quality data. The protocols and data presented in this application note provide a framework for researchers to design and execute robust drug metabolism studies, ultimately contributing to a better understanding of the disposition of Tamsulosin and its potential for drug interactions.
References
- 1. ajpp.in [ajpp.in]
- 2. Population pharmacokinetics of tamsulosin hydrochloride in paediatric patients with neuropathic and non-neuropathic bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of cytochrome P450 isozymes involved in metabolism of the alpha1-adrenoceptor blocker tamsulosin in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of tamsulosin in human serum by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of tamsulosin in human plasma by liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tamsulosin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. payeshdarou.ir [payeshdarou.ir]
- 11. ClinPGx [clinpgx.org]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of a deuterium-labeled internal standard for the measurement of sirolimus by high-throughput HPLC electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting isotopic exchange in Tamsulosin-D4 during sample prep
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Tamsulosin-D4 during sample preparation and analysis.
Troubleshooting Guides
Issue: I am observing a peak at the m/z of unlabeled Tamsulosin (B1681236) in samples spiked only with this compound internal standard.
This is a common issue that can arise from several sources. This guide will walk you through a systematic approach to identify and resolve the problem.
Question 1: Have you verified the purity of your this compound internal standard?
Answer: The first step is to rule out the presence of unlabeled Tamsulosin as an impurity in your deuterated standard.
Experimental Protocol: Purity Assessment of this compound
-
Prepare a high-concentration solution of your this compound standard in an appropriate solvent (e.g., methanol (B129727) or acetonitrile).
-
Infuse the solution directly into the mass spectrometer or perform a direct injection without a column.
-
Acquire a full-scan mass spectrum.
-
Examine the spectrum for the presence of an ion at the m/z of unlabeled Tamsulosin. The isotopic purity of deuterated standards is typically high (often ≥98%), but lots can vary.[1]
-
Action: If a significant peak for unlabeled Tamsulosin is observed, contact the supplier for the certificate of analysis to confirm the isotopic purity. Consider purchasing a new lot of the internal standard with higher isotopic purity.
Question 2: Could in-source fragmentation of this compound be causing the issue?
Answer: In-source fragmentation, where the deuterated standard loses its deuterium (B1214612) labels in the mass spectrometer's ion source, can lead to the formation of an ion with the same m/z as the unlabeled analyte.
Experimental Protocol: Investigating In-Source Fragmentation
-
Infuse a solution of this compound directly into the mass spectrometer.
-
Systematically vary the ion source parameters, such as the capillary voltage, source temperature, and cone/declustering potential.[2][3][4][5]
-
Monitor the intensity of both the this compound parent ion and the ion at the m/z of unlabeled Tamsulosin.
-
Action: If reducing the energy in the ion source (e.g., lowering capillary voltage or cone voltage) decreases the signal of the unlabeled m/z relative to the deuterated parent ion, in-source fragmentation is a likely cause. Optimize these parameters to minimize fragmentation while maintaining adequate signal for this compound.
Question 3: Is it possible that an isobaric interference is present in my blank matrix?
Answer: An endogenous compound in your sample matrix (e.g., plasma, urine) could have the same nominal mass as unlabeled Tamsulosin and be co-eluting with your internal standard.
Experimental Protocol: Assessing Isobaric Interferences
-
Prepare a blank matrix sample (a sample without the analyte or internal standard).
-
Process the blank matrix sample using your standard sample preparation procedure.
-
Analyze the extracted blank sample by LC-MS/MS.
-
Monitor the MRM transition for unlabeled Tamsulosin at the retention time of this compound.
-
Action: If a peak is observed, this indicates an isobaric interference. To resolve this, you may need to:
-
Improve chromatographic separation: Modify your LC gradient, change the column, or adjust the mobile phase to separate the interfering peak from this compound.
-
Use a more specific MRM transition: If possible, select a different fragment ion for unlabeled Tamsulosin that is not present in the interfering compound.
-
Question 4: Could the issue be related to isotopic exchange, even with carbon-bound deuterium?
Answer: While the deuterium atoms in commercially available this compound are located on the ethylamine (B1201723) chain and are bound to carbon, making them generally stable, extreme pH or temperature conditions during sample preparation could potentially facilitate exchange.[1] This is a less likely scenario but should be considered if other possibilities have been exhausted.
Experimental Protocol: Evaluating Potential for Isotopic Exchange
-
Review your sample preparation workflow. Identify any steps involving harsh acidic or basic conditions, or high temperatures. Tamsulosin has been shown to degrade under certain acidic and basic conditions.[6][7][8]
-
Prepare a sample of this compound in your sample preparation solvent and expose it to the most extreme pH and temperature conditions of your protocol for the maximum duration of your sample processing time.
-
Analyze the treated this compound sample and compare it to an untreated control to see if the peak for unlabeled Tamsulosin has increased.
-
Action: If an increase is observed, modify your sample preparation to use milder conditions (e.g., adjust pH closer to neutral, reduce temperature).
Frequently Asked Questions (FAQs)
Q1: What is the chemical structure of this compound and where are the deuterium labels located?
A1: this compound is a deuterated analog of Tamsulosin. The four deuterium atoms are located on the ethylamine chain of the molecule. Specifically, the formal name is 5-[(2R)-2-[[2-(2-ethoxyphenoxy)ethyl-1,1,2,2-d4]amino]propyl]-2-methoxy-benzenesulfonamide.[1] Because the deuterium atoms are bonded to carbon atoms, they are generally not susceptible to back-exchange under typical analytical conditions.
Q2: My this compound signal is inconsistent across my analytical run. What could be the cause?
A2: Inconsistent internal standard response can be due to a variety of factors, including:
-
Inconsistent sample preparation: Variations in extraction efficiency or matrix effects between samples.
-
Instrument variability: Fluctuations in the ion source or detector performance.
-
Autosampler issues: Inconsistent injection volumes.
-
Analyte stability: Degradation of the internal standard in the processed samples over the course of the run. It's recommended to keep samples in a cooled autosampler.
Q3: What are the optimal storage conditions for this compound solutions?
A3: For long-term stability, it is recommended to store this compound as a solid at -20°C.[1] Stock solutions should be prepared in a high-purity organic solvent like methanol or acetonitrile (B52724) and stored at -20°C or lower. Avoid repeated freeze-thaw cycles. For working solutions, it is best to prepare them fresh. If they must be stored, keep them refrigerated (2-8°C) for a short period.
Q4: What are typical LC-MS/MS parameters for Tamsulosin analysis?
A4: Several LC-MS/MS methods for Tamsulosin have been published.[2][4][9][10] A common approach involves:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or ammonium (B1175870) acetate.
-
Ionization: Positive electrospray ionization (ESI+).
-
MRM Transitions: The precursor ion for Tamsulosin is typically m/z 409. Common product ions include m/z 228 and 200.[2][3][5] For this compound, the precursor ion would be m/z 413.
Quantitative Data Summary
| Parameter | Recommended Condition to Minimize Variability | Rationale |
| pH of Extraction Solvent | Neutral to slightly basic (pH 7-8) | Tamsulosin is stable under these conditions. Strong acids or bases can cause degradation.[6][7][8] |
| Sample Preparation Temperature | Room temperature or below (e.g., on ice) | Minimizes potential for degradation and the unlikely event of isotopic exchange. |
| LC Mobile Phase pH | Acidic (e.g., with 0.1% formic acid) | Promotes good peak shape and ionization efficiency in positive ESI mode.[9][10] |
| Ion Source Temperature | As low as possible while maintaining sensitivity | Reduces the risk of in-source fragmentation. |
| Cone/Declustering Voltage | Optimized for minimal fragmentation | High voltages can induce fragmentation of the parent ion. |
Experimental Protocols
Protocol 1: Optimized Sample Preparation for Tamsulosin from Plasma
This protocol is designed to minimize analyte degradation and variability.
-
Sample Aliquoting: To 100 µL of plasma sample, add 10 µL of this compound internal standard solution. Vortex briefly.
-
Protein Precipitation: Add 300 µL of cold acetonitrile. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Visualizations
Caption: Troubleshooting workflow for identifying the source of an unexpected unlabeled Tamsulosin peak.
Caption: Chemical structure of this compound with deuterium labels highlighted as stable.
Caption: Optimized sample preparation workflow to ensure analyte stability and minimize variability.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Measurement of tamsulosin in human serum by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijpsonline.com [ijpsonline.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. asianpubs.org [asianpubs.org]
- 9. rjptonline.org [rjptonline.org]
- 10. payeshdarou.ir [payeshdarou.ir]
Technical Support Center: Analysis of Tamsulosin-D4 by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals optimizing mass spectrometry source conditions for Tamsulosin-D4.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass transitions (MRM) for Tamsulosin (B1681236) and this compound?
A1: Tamsulosin typically ionizes well in positive electrospray ionization (+ESI) mode, forming a protonated molecule [M+H]⁺. The deuterated internal standard, this compound, will have a precursor ion that is 4 Daltons (Da) higher than Tamsulosin.
For Tamsulosin, the precursor ion is approximately m/z 409.1.[1][2][3] Common product ions result from the fragmentation of the molecule.[2] While specific transitions for this compound are not explicitly detailed in the provided literature, a common strategy is to use the same product ions as the non-deuterated compound. The precursor ion for this compound would be expected at approximately m/z 413.1.
Q2: I am observing a weak or no signal for this compound. What are the potential causes and solutions?
A2: A weak or absent signal can stem from several factors related to sample preparation, chromatography, or mass spectrometer source conditions.
-
Sample Preparation: Inefficient extraction from the biological matrix can lead to low recovery. Consider optimizing your extraction method (e.g., protein precipitation or liquid-liquid extraction).[4][5]
-
Chromatography: Poor peak shape, such as significant tailing, can reduce signal intensity. Tamsulosin is a basic compound prone to tailing.[5] Modifying the mobile phase, for instance by adding a small amount of formic acid, can improve peak shape.[5][6]
-
Source Conditions: Suboptimal source parameters are a common cause of poor signal. Ensure the spray voltage, gas flows (nebulizing and drying gas), and temperatures are optimized for Tamsulosin.[6][7] It is recommended to perform a tuning experiment by infusing a standard solution of this compound to determine the optimal settings for your specific instrument.
-
Matrix Effects: Co-eluting endogenous components from the sample matrix can suppress the ionization of this compound.[8][9] Improving sample clean-up or adjusting the chromatographic gradient to separate the analyte from interfering matrix components can mitigate this issue.[8]
Q3: My chromatographic peak for this compound is showing significant tailing. How can I improve the peak shape?
A3: Peak tailing for basic compounds like Tamsulosin is a common issue in reversed-phase chromatography.[5] Here are some strategies to improve peak symmetry:
-
Mobile Phase pH: The addition of a mobile phase modifier like formic acid can help to protonate residual silanol (B1196071) groups on the column, reducing secondary interactions with the basic analyte.[5][6]
-
Column Choice: Using a column with end-capping or a different stationary phase chemistry can minimize interactions that cause tailing.
-
Temperature: Increasing the column temperature can sometimes improve peak shape, but this should be evaluated for its effect on analyte stability and retention.
Q4: How can I assess and minimize matrix effects for this compound analysis in biological samples?
A4: Matrix effects occur when components in the biological sample interfere with the ionization of the analyte, leading to ion suppression or enhancement.[8][9]
-
Assessment: To evaluate matrix effects, you can perform a post-extraction spike experiment. Compare the signal intensity of this compound in a neat solution to its intensity when spiked into an extracted blank matrix sample. A significant difference indicates the presence of matrix effects.
-
Minimization:
-
Improve Sample Preparation: More rigorous sample clean-up methods, such as solid-phase extraction (SPE), can remove a larger portion of interfering matrix components compared to simple protein precipitation.[10]
-
Chromatographic Separation: Adjusting the HPLC gradient to better separate this compound from the regions where matrix components elute can be very effective.[8]
-
Stable Isotope-Labeled Internal Standard: Using a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects, as it will be affected similarly to the analyte.
-
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| No/Low Signal | Inefficient ionization. | Optimize ESI source parameters: spray voltage, gas temperatures, and gas flows by infusing a standard solution. |
| Poor analyte recovery. | Re-evaluate the sample extraction procedure (e.g., LLE, SPE).[4][5] | |
| Matrix-induced ion suppression. | Improve sample cleanup and/or adjust chromatographic gradient to separate this compound from interfering matrix components.[8] | |
| Poor Peak Shape (Tailing) | Secondary interactions with the column. | Add a mobile phase modifier like formic acid (0.1-0.3%).[5][11] Consider a different HPLC column with base-deactivated silica (B1680970) or end-capping. |
| High Background/Noise | Contaminated mobile phase or system. | Use high-purity solvents and additives. Flush the LC-MS system thoroughly. |
| Insufficiently selective MRM transition. | Verify the specificity of your chosen product ion. If necessary, identify a more unique and intense fragment ion. | |
| Inconsistent Results | Unstable spray in the ESI source. | Check for blockages in the sample capillary. Ensure consistent solvent delivery from the LC pump. Optimize the sprayer position.[12] |
| Analyte instability. | Investigate the stability of this compound in the sample matrix and autosampler under the storage conditions used.[13] |
Quantitative Data Summary
The following tables summarize typical starting parameters for Tamsulosin analysis. Note that optimal values can vary significantly between different mass spectrometer models and should be determined empirically.
Table 1: Mass Spectrometry Parameters for Tamsulosin
| Parameter | Value | Reference |
| Ionization Mode | Positive Electrospray (+ESI) | [4][5][11] |
| Precursor Ion (Tamsulosin) | m/z 409.1, 409.3, 410.4 | [1][6][14] |
| Precursor Ion (this compound) | m/z 413.3 (projected) | |
| Product Ions (Tamsulosin) | m/z 228.1, 271.4, 148.6 | [3][5][6][14] |
| Capillary/Spray Voltage | 3.5 - 4.5 kV | [6][7] |
| Source Temperature | 100 - 300 °C | [6][7] |
| Desolvation Temperature | 250 °C | [6] |
| Cone Voltage | 25 V | [6] |
| Collision Energy | 30 - 35 eV | [5][6] |
Table 2: Example Liquid Chromatography Conditions
| Parameter | Value | Reference |
| Column | C18 or C8 reversed-phase | [4][6][11] |
| Mobile Phase A | Water with 0.1-0.3% Formic Acid or 10mM Ammonium Formate | [4][11] |
| Mobile Phase B | Methanol or Acetonitrile (B52724) | [4][11] |
| Flow Rate | 0.2 - 0.8 mL/min | [4][6][14] |
| Column Temperature | 40 °C | [11] |
| Injection Volume | 20 µL | [11] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
-
To 100 µL of plasma/serum sample, add the internal standard solution (this compound).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
Protocol 2: Instrument Setup and Data Acquisition
-
Equilibrate the LC system with the initial mobile phase composition until a stable baseline is achieved.
-
Set up the mass spectrometer in positive electrospray ionization mode.
-
Infuse a standard solution of Tamsulosin (or this compound) to optimize source parameters such as capillary voltage, source and desolvation temperatures, and gas flows.
-
Determine the optimal collision energy for the desired MRM transitions.
-
Create an acquisition method in the instrument software with the optimized LC and MS parameters.
-
Inject a series of calibration standards, quality control samples, and the prepared unknown samples.
-
Process the acquired data to generate a calibration curve and determine the concentrations of Tamsulosin in the unknown samples.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical path for troubleshooting low signal issues.
References
- 1. akjournals.com [akjournals.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Rapid, simple and highly sensitive LC-ESI-MS/MS method for the quantification of tamsulosin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of tamsulosin in human plasma by liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of tamsulosin in human serum by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. Separation of tamsulosin enantiomers by capillary electrophoresis with tandem mass spectrometry and online stacking preconcentration - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00684K [pubs.rsc.org]
- 8. eijppr.com [eijppr.com]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. payeshdarou.ir [payeshdarou.ir]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. akjournals.com [akjournals.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Utilizing Deuterated Tamsulosin Internal Standards
Welcome to the technical support center for the effective use of deuterated internal standards in the quantitative analysis of Tamsulosin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during bioanalytical method development and sample analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using a deuterated internal standard like Tamsulosin-d4 for the quantification of Tamsulosin?
A1: Deuterated internal standards are considered the gold standard in quantitative mass spectrometry for several reasons. Since they are chemically almost identical to the analyte, they exhibit similar behavior during sample preparation, chromatography, and ionization.[1] This helps to compensate for variability in extraction recovery and matrix effects, leading to improved accuracy and precision of the analytical method.[1][2]
Q2: Can the use of a deuterated internal standard like this compound completely eliminate analytical issues?
A2: While highly effective, deuterated internal standards may not resolve all analytical challenges.[1] Potential pitfalls include isotopic exchange, chromatographic shifts leading to differential matrix effects, and issues related to the isotopic and chemical purity of the standard.[3][4] Careful method development and validation are crucial to mitigate these potential problems.
Q3: What is isotopic exchange (or back-exchange) and is it a concern for this compound?
A3: Isotopic exchange is the replacement of deuterium (B1214612) atoms on the internal standard with hydrogen atoms from the surrounding solvent or matrix.[3][5] This can be more likely to occur if the deuterium labels are on labile positions, such as on heteroatoms (e.g., -OH, -NH) or adjacent to carbonyl groups, especially under acidic or basic conditions.[3][6] While the commercially available this compound has deuterium labels on the ethyl chain, which are generally stable, it is good practice to evaluate the stability of the label during method development, especially if harsh sample preparation conditions are used.[7][][9]
Q4: What level of isotopic and chemical purity is recommended for this compound?
A4: For accurate quantification, it is recommended to use a deuterated internal standard with high isotopic enrichment (ideally ≥98%) and high chemical purity (>99%).[10] The presence of unlabeled Tamsulosin in the deuterated standard can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ).[3]
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results for Tamsulosin are inaccurate and show high variability despite using this compound as an internal standard. What could be the cause?
Answer: Inaccurate and inconsistent results can arise from several factors, including a lack of co-elution, differential matrix effects, isotopic exchange, or impurities in the internal standard.[3]
Troubleshooting Steps:
-
Verify Chromatographic Co-elution:
-
Problem: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography due to the isotopic effect.[10][11] If Tamsulosin and this compound separate, they may be exposed to different levels of matrix components, leading to differential ion suppression or enhancement.[1][12]
-
Solution: Overlay the chromatograms of Tamsulosin and this compound to confirm complete co-elution. If a significant shift is observed, consider adjusting the chromatographic method (e.g., gradient, temperature, or column chemistry) to achieve better overlap.[3][11]
-
-
Investigate for Differential Matrix Effects:
-
Problem: Even with co-elution, the analyte and internal standard may experience different degrees of ion suppression or enhancement.[3][12]
-
Solution: Conduct a matrix effect evaluation experiment to assess and compare the ionization of Tamsulosin and this compound in the presence and absence of the matrix.
-
-
Assess the Purity of the Deuterated Internal Standard:
-
Problem: The this compound standard may contain unlabeled Tamsulosin as an impurity, which will contribute to the analyte signal and cause a positive bias.[10]
-
Solution: Prepare a blank matrix sample spiked only with the this compound internal standard at the working concentration. The response for the unlabeled Tamsulosin should be negligible, ideally less than 5% of the LLOQ response.[3]
-
Issue 2: Blank Samples Show a Signal for Tamsulosin
Question: I am observing a peak for Tamsulosin in my blank samples that are only spiked with the this compound internal standard. Why is this happening?
Answer: This is a common issue that can be attributed to two main causes: the presence of unlabeled Tamsulosin as an impurity in the deuterated standard or in-source fragmentation of the deuterated standard that produces an ion with the same mass-to-charge ratio as the analyte.
Troubleshooting Steps:
-
Evaluate the Purity of the Internal Standard:
-
As mentioned in the previous section, the presence of unlabeled analyte in the deuterated standard is a frequent cause. Acquire a certificate of analysis for your standard to check the specified purity levels.[10]
-
-
Optimize Mass Spectrometer Source Conditions:
-
Problem: In-source fragmentation or decay of the deuterated standard can sometimes lead to a signal at the mass transition of the unlabeled analyte.[3]
-
Solution: Systematically optimize the ion source parameters, such as temperature and voltages, to minimize in-source decay of the this compound.[10]
-
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
Objective: To determine the extent of ion suppression or enhancement for Tamsulosin and this compound in a specific biological matrix.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standards of Tamsulosin at low, medium, and high concentrations in a clean solvent (e.g., mobile phase). Add this compound at the working concentration to each standard.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. After the final extraction step, spike the Tamsulosin standards and the this compound internal standard into the extracted matrix at the same concentrations as in Set A.
-
Set C (Pre-Extraction Spike): Spike the Tamsulosin standards and the this compound internal standard into the blank matrix before the extraction process at the same concentrations as in Set A. (This set is primarily for assessing recovery).[1]
-
-
Analysis: Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculation:
-
Matrix Effect (ME %): (Mean peak area in Set B / Mean peak area in Set A) x 100
-
An ME of 100% indicates no matrix effect. ME < 100% signifies ion suppression, and ME > 100% indicates ion enhancement.[1]
-
Internal Standard Normalized Matrix Factor: Calculate the matrix factor for both the analyte and the internal standard and compare them.
-
Data Presentation:
| Sample Set | Analyte | Concentration | Mean Peak Area | Matrix Effect (%) |
| Set A | Tamsulosin | Low QC | 150,000 | - |
| Set B | Tamsulosin | Low QC | 120,000 | 80.0 |
| Set A | This compound | Working Conc. | 300,000 | - |
| Set B | This compound | Working Conc. | 255,000 | 85.0 |
This is hypothetical data for illustrative purposes.
Protocol 2: Assessment of Unlabeled Analyte in Deuterated Internal Standard
Objective: To quantify the contribution of the unlabeled Tamsulosin from the this compound internal standard.
Procedure:
-
Prepare a Blank Sample: Use a matrix sample that is known to be free of Tamsulosin.
-
Spike with Internal Standard: Add the this compound internal standard at the concentration used in the analytical method.
-
Analysis: Analyze the sample using the LC-MS/MS method and monitor the mass transition for the unlabeled Tamsulosin.
-
Evaluation: The peak area of the unlabeled Tamsulosin should be less than 20% of the peak area of the LLOQ for Tamsulosin.[3]
Visualizations
Caption: A logical workflow for troubleshooting inaccurate quantitative results when using a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Simple and fast maximally deuterated control (maxD) preparation for HDX MS experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. myadlm.org [myadlm.org]
Addressing chromatographic peak tailing for Tamsulosin and Tamsulosin-D4
This technical support center provides troubleshooting guidance for common chromatographic issues encountered during the analysis of Tamsulosin and its deuterated internal standard, Tamsulosin-D4. The focus is on addressing peak tailing to ensure robust and accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for Tamsulosin and this compound?
A1: The most frequent causes of peak tailing for these basic compounds in reversed-phase HPLC include:
-
Secondary Silanol (B1196071) Interactions: Tamsulosin, being a basic compound, can interact with acidic residual silanol groups on the surface of silica-based columns. This secondary interaction mechanism, in addition to the primary reversed-phase retention, can lead to tailing peaks.[1][2]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role. If the pH is not optimal, it can lead to the ionization of silanol groups, increasing their interaction with the protonated Tamsulosin molecule.[2][3]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[4][5]
-
Column Degradation: Over time, the stationary phase can degrade, or voids can form in the packed bed, leading to poor peak shapes.[3][5]
-
Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[6]
Q2: How does the mobile phase pH affect the peak shape of Tamsulosin?
A2: Tamsulosin is a basic compound. At a low pH (e.g., 2-4), Tamsulosin will be protonated (positively charged). This low pH also suppresses the ionization of residual silanol groups on the column packing, minimizing the secondary ionic interactions that cause peak tailing.[2] Conversely, at a higher pH, the silanol groups become deprotonated (negatively charged), leading to strong electrostatic interactions with the positively charged Tamsulosin, resulting in significant peak tailing.[2] Therefore, maintaining an acidic mobile phase is often crucial for good peak symmetry.
Q3: Can the choice of buffer affect peak shape?
A3: Yes, the buffer type and concentration are important. An adequate buffer concentration (typically 10-50 mM) is necessary to maintain a consistent pH across the column and to buffer the sample itself.[3][7] Insufficient buffering can lead to pH shifts on the column, causing peak shape issues.[7][8] Common buffers for acidic mobile phases in LC-MS applications include formic acid and ammonium (B1175870) formate (B1220265) or acetate.
Q4: Are there specific column types that are better for analyzing Tamsulosin?
A4: Using a modern, high-purity silica (B1680970) column that is well end-capped is highly recommended.[2] End-capping is a process that deactivates most of the residual silanol groups, reducing the sites for secondary interactions. Columns with a lower silanol activity are less prone to causing peak tailing with basic compounds. Alternatively, columns designed for use at a higher pH can also be employed to keep basic compounds in their neutral form, though this may require special silica or polymer-based columns.
Troubleshooting Guide: Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing issues for Tamsulosin and this compound.
Problem: Asymmetrical peaks with significant tailing are observed.
Step 1: Evaluate the Mobile Phase
-
Check pH: Ensure the mobile phase pH is sufficiently low (typically in the range of 2.5-4.0) to keep the silanol groups on the stationary phase protonated and non-ionic.[2]
-
Buffer Strength: Verify that the buffer concentration is adequate to control the pH effectively. If unsure, try increasing the buffer concentration.[3]
-
Mobile Phase Preparation: Remake the mobile phase to rule out any preparation errors.
Step 2: Assess the Column
-
Column History: Consider the age and usage of the column. A new or well-maintained column is less likely to have active silanol sites.
-
Column Flushing: Flush the column with a strong solvent to remove any contaminants that may be causing the issue.
-
Use a Guard Column: A guard column can help protect the analytical column from contaminants in the sample.[9]
Step 3: Review Injection and Sample Parameters
-
Injection Volume/Concentration: Reduce the injection volume or dilute the sample to check for column overload.[4][5]
-
Sample Solvent: Ensure the sample is dissolved in a solvent that is of equal or lesser strength than the mobile phase.[6]
Step 4: Consider Instrumental Effects
-
Extra-column Dead Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce extra-column band broadening, which can contribute to peak tailing, especially for early eluting peaks.[3][9]
Data Presentation
The following table summarizes recommended starting conditions and troubleshooting adjustments for Tamsulosin analysis based on common chromatographic parameters.
| Parameter | Recommended Starting Condition | Troubleshooting Action for Peak Tailing |
| Column | High-purity, end-capped C18 or C8 | Use a column with a different, less active stationary phase. |
| Mobile Phase A | 0.1% Formic Acid in Water | Increase the acid concentration slightly (e.g., to 0.2%). |
| Mobile Phase B | Acetonitrile or Methanol | Methanol can sometimes provide better peak shape than acetonitrile.[10] |
| pH | 2.5 - 3.5 | Lower the pH to further suppress silanol activity.[2] |
| Buffer Concentration | 10-20 mM (if using salt) | Increase buffer concentration to 50 mM.[3] |
| Column Temperature | 30 - 40 °C | Increasing temperature can sometimes improve peak shape. |
| Injection Volume | 5 µL | Decrease to 1-2 µL to test for overload. |
| Sample Solvent | Mobile Phase at initial conditions | Re-dissolve the sample in a weaker solvent. |
Experimental Protocols
Protocol 1: Mobile Phase Preparation (0.1% Formic Acid)
-
Measure 999 mL of HPLC-grade water into a 1 L clean, glass reservoir.
-
Carefully add 1 mL of formic acid to the water.
-
Mix the solution thoroughly.
-
Degas the mobile phase using sonication or vacuum filtration before use.
-
Repeat the process for the organic mobile phase (e.g., 0.1% formic acid in acetonitrile).
Protocol 2: Column Flushing and Equilibration
-
Disconnect the column from the detector.
-
Flush the column with 100% organic mobile phase (e.g., acetonitrile) at a low flow rate for 20-30 column volumes.
-
Flush with the initial mobile phase composition for at least 20 column volumes or until the baseline is stable.
-
Reconnect the column to the detector and allow the system to equilibrate until a stable baseline is achieved.
Visualizations
Caption: A troubleshooting workflow for addressing peak tailing of Tamsulosin.
References
- 1. uhplcs.com [uhplcs.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. uhplcs.com [uhplcs.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Common HPLC Problems & How to Deal With Them [phenomenex.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. researchgate.net [researchgate.net]
Improving the precision and accuracy of Tamsulosin assays with Tamsulosin-D4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the precision and accuracy of Tamsulosin assays using Tamsulosin-D4 as an internal standard.
Introduction to this compound
This compound is a deuterated form of Tamsulosin, where four hydrogen atoms have been replaced by deuterium. This stable isotope-labeled compound is an ideal internal standard for quantitative analysis of Tamsulosin by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its key advantage lies in its near-identical physicochemical properties to Tamsulosin, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and similar ionization response allow for effective correction of matrix effects and other sources of variability, leading to enhanced precision and accuracy in analytical results.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard over other compounds?
A1: this compound is the ideal internal standard for Tamsulosin analysis because it is a stable isotope-labeled version of the analyte. This means it has the same chemical structure and properties, leading to identical extraction recovery, chromatographic retention time, and ionization response in the mass spectrometer. This minimizes variability and corrects for matrix effects more effectively than other internal standards like propranolol (B1214883) or d9-finasteride, which may have different chemical properties.
Q2: What are the optimal mass transitions (MRM) for Tamsulosin and this compound?
A2: While optimal transitions should be determined empirically on your specific instrument, commonly used MRM transitions in positive electrospray ionization (+ESI) mode are:
-
Tamsulosin: m/z 409.3 → 271.4[1]
-
This compound: m/z 413.3 → 271.4 (or another suitable fragment ion)
Q3: What are common matrix effects observed in Tamsulosin plasma assays and how can this compound help?
A3: Matrix effects, such as ion suppression or enhancement, are common in bioanalytical assays and are caused by co-eluting endogenous components from the biological matrix (e.g., plasma). These effects can lead to inaccurate quantification. Because this compound co-elutes with Tamsulosin, it experiences the same matrix effects. By calculating the peak area ratio of Tamsulosin to this compound, these effects are normalized, leading to a more accurate measurement.
Q4: What is the expected recovery for Tamsulosin and this compound from plasma samples?
A4: The recovery of Tamsulosin and its deuterated internal standard can vary depending on the extraction method. However, a well-optimized liquid-liquid extraction (LLE) or solid-phase extraction (SPE) should yield high and consistent recovery. One study reported a mean recovery of 87.5% for Tamsulosin and 82.6% for this compound from rat plasma using SPE.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample solvent stronger than the mobile phase. | 1. Flush the column with a strong solvent or replace it. 2. Adjust the mobile phase pH to ensure Tamsulosin is in a single ionic state. 3. Reconstitute the final extract in a solvent similar in strength to the initial mobile phase. |
| High Variability in Results (Poor Precision) | 1. Inconsistent sample preparation. 2. Matrix effects not being adequately corrected. 3. Instability of Tamsulosin in the matrix or processed samples. | 1. Ensure consistent vortexing, evaporation, and reconstitution steps. 2. Confirm the co-elution of Tamsulosin and this compound. If they separate, adjust chromatography. 3. Perform stability studies (freeze-thaw, bench-top, long-term) to ensure sample integrity.[3] |
| Low Signal Intensity (Poor Sensitivity) | 1. Inefficient extraction from the matrix. 2. Ion suppression from the matrix. 3. Suboptimal mass spectrometer settings. | 1. Optimize the extraction solvent and pH. 2. Improve sample clean-up (e.g., switch from protein precipitation to LLE or SPE). 3. Tune the mass spectrometer for Tamsulosin and this compound to maximize signal. |
| Interference Peaks | 1. Contamination from reagents or labware. 2. Metabolites of Tamsulosin. 3. Endogenous compounds in the matrix. | 1. Use high-purity solvents and clean labware. 2. Ensure the chromatographic method separates Tamsulosin from its known metabolites. 3. Improve the selectivity of the sample preparation method. |
Data Presentation
Table 1: Comparison of Validation Parameters from Different LC-MS/MS Methods for Tamsulosin
| Parameter | Method 1 (with Propranolol IS) [4] | Method 2 (with Diphenhydramine IS) [5] | Method 3 (with d9-Finasteride IS) [6] | Method 4 (with this compound IS) [2] |
| Matrix | Human Plasma | Human Plasma | Human Serum | Rat Plasma |
| Linearity Range | 0.125–32 ng/mL | 0.01–20 ng/mL | 0.2–50 ng/mL | 0.050–15.176 ng/mL |
| LLOQ | 0.125 ng/mL | 0.01 ng/mL | 0.2 ng/mL | 0.050 ng/mL |
| Intra-day Precision (%RSD) | < 15% | Within acceptable limits | < 11.1% | Not explicitly stated |
| Inter-day Precision (%RSD) | < 15% | Within acceptable limits | Not explicitly stated | Not explicitly stated |
| Accuracy (% Bias) | Within ±15% | Within acceptable limits | Not explicitly stated | Not explicitly stated |
| Recovery | High and consistent | Not explicitly stated | 99.9% | 87.5% (Tamsulosin), 82.6% (this compound) |
Experimental Protocols
Detailed Methodology for Tamsulosin Assay using LC-MS/MS with this compound
This protocol is a representative example based on common practices in the literature.[2][5][6]
1. Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of plasma, add 10 µL of this compound internal standard working solution.
-
Vortex mix for 30 seconds.
-
Load the sample onto a conditioned SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute Tamsulosin and this compound with a strong organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: Agilent or equivalent HPLC system.
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 95% A, ramp to 95% B over 3 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: Positive Electrospray Ionization (+ESI).
-
MRM Transitions:
-
Tamsulosin: Q1: 409.3 m/z, Q3: 271.4 m/z
-
This compound: Q1: 413.3 m/z, Q3: 271.4 m/z
-
Visualizations
Caption: Experimental workflow for Tamsulosin analysis.
Caption: Troubleshooting logic for Tamsulosin assays.
References
- 1. Quantitative proteomics by stable isotope labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Chemical isotope labeling for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. longdom.org [longdom.org]
Dealing with poor recovery of Tamsulosin-D4 in solid-phase extraction
Welcome to the technical support center for Tamsulosin-D4 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the solid-phase extraction (SPE) of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common causes of poor or inconsistent recovery of this compound during solid-phase extraction?
Poor recovery is a frequent challenge in SPE protocols.[1] The issue can typically be traced back to one or more steps in the extraction process. Here are the primary causes and solutions:
-
Inappropriate Sorbent Selection: Tamsulosin (B1681236) is a basic compound with a pKa of 8.4.[2] Using a sorbent with the wrong retention mechanism (e.g., an analyte that is too polar for a reversed-phase cartridge) can lead to poor retention. For Tamsulosin, reversed-phase sorbents like C18 are commonly used.[3]
-
Incorrect pH Conditions: The pH of the sample and subsequent solutions is critical for ionizable compounds. To ensure retention on a reversed-phase sorbent, the pH of the sample load solution should be adjusted to keep this compound in its neutral, un-ionized form. Conversely, during elution, the pH can be adjusted to ionize the analyte, disrupting its interaction with the sorbent and facilitating its release.[1][4]
-
Wash Solvent Issues: The wash step is intended to remove endogenous interferences. However, if the wash solvent is too strong (i.e., has too high an organic solvent content), it can prematurely elute the target analyte, leading to significant loss.[1][5] It is crucial to use a wash solvent that is strong enough to remove interferences but weak enough to leave the analyte bound to the sorbent.[4]
-
Inefficient Elution: The elution solvent may be too weak to completely disrupt the interaction between this compound and the sorbent.[6] To resolve this, you can increase the organic strength of the elution solvent or modify its pH to ensure the analyte is in a form that has a lower affinity for the sorbent.[1][6] Increasing the volume of the elution solvent can also improve recovery.[1]
-
High Flow Rates: Applying the sample to the SPE cartridge at too high a flow rate can prevent the establishment of equilibrium between the analyte and the sorbent, leading to analyte breakthrough and low recovery.[1][4] Allowing sufficient contact time is essential.[1]
-
Cartridge Drying: For many SPE phases, it is critical that the sorbent bed does not dry out between the conditioning/equilibration steps and sample loading. If the bed dries, the retention mechanism can be compromised.[1]
Q2: How can matrix effects from biological samples like plasma impact my this compound analysis?
Matrix effects occur when components in the sample, other than the analyte of interest, interfere with the ionization process in the mass spectrometer.[7] These effects can lead to ion suppression or enhancement, causing inaccurate quantification.[7]
-
Sources of Interference: In plasma, common sources of matrix effects include proteins, lipids, and salts.[7] These components can co-elute with this compound and compete for ionization, often suppressing the analyte's signal.[7]
-
Mitigation Strategies:
-
Selective Extraction: A well-optimized SPE protocol is designed to remove these interfering components. Modifying the wash steps or using a more selective sorbent can improve the cleanliness of the final extract.[5][8]
-
Chromatographic Separation: Adjusting the HPLC or UHPLC method to better resolve this compound from co-eluting matrix components is a highly effective strategy.[8]
-
Alternative Extraction: If SPE continues to yield unclean extracts, alternative methods like Liquid-Liquid Extraction (LLE) can be more effective. LLE has been shown to achieve very high recovery (99.9%) for Tamsulosin from human serum.[2][9]
-
Q3: My recovery is still low after optimizing the SPE protocol. What should I check next?
If you have systematically optimized your SPE method and still face recovery issues, it is essential to investigate each step of the process by collecting and analyzing the fractions.[5]
-
Analyze the Flow-Through: Collect the fraction that passes through the cartridge during sample loading. If this compound is present, it indicates a failure in retention. This could be due to an incorrect pH, an inappropriate sample solvent, or overloading the cartridge.[5]
-
Analyze the Wash Eluate: Check the fraction from the wash step. The presence of your analyte here confirms that the wash solvent is too strong and is stripping the this compound from the sorbent.[5]
-
Analyze the Post-Elution Cartridge: If the analyte is not in the flow-through or wash fractions and recovery is still low, it is likely retained on the cartridge. This points to an inefficient elution step. The elution solvent is likely too weak to desorb the analyte completely.[5][6]
This systematic approach will pinpoint exactly where in the protocol the analyte is being lost.
Comparative Summary of Extraction Methods
The following table summarizes different extraction methods and their reported performance for Tamsulosin, providing a basis for comparison and method selection.
| Method Type | Matrix | Key Reagents & Solvents | Reported Recovery | Reference |
| Liquid-Liquid Extraction (LLE) | Human Serum | Sample diluted with 0.1 M ammonium (B1175870) hydroxide (B78521), extracted with methyl tert-butyl ether. | 99.9% | [2][9] |
| Protein Precipitation (PP) | Human Plasma | Acetonitrile used for precipitation. | High and consistent | [10] |
| Liquid-Liquid Extraction (LLE) | Human Plasma | Extraction with methyl t-butyl ether. | Not specified, but method was successful for a pharmacokinetic study. | [3] |
Experimental Protocols
Protocol 1: General Solid-Phase Extraction (Reversed-Phase)
This protocol provides a general workflow for extracting this compound from plasma using a C18 reversed-phase cartridge. Optimization of solvent strengths and volumes is recommended.
-
Sample Pre-treatment: To 500 µL of plasma, add the internal standard and 500 µL of a buffer solution (e.g., ammonium hydroxide solution, pH ~9-10) to ensure this compound is in its neutral form. Vortex to mix.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 2 mL of methanol (B129727) through the cartridge.
-
Cartridge Equilibration: Equilibrate the cartridge by passing 2 mL of water through it. Ensure the sorbent bed does not dry out.
-
Sample Loading: Load the pre-treated plasma sample onto the cartridge at a slow, consistent flow rate (e.g., 0.5-1 mL/min).
-
Washing: Wash the cartridge with 2 mL of a weak solvent mixture (e.g., 5-10% methanol in water) to remove polar interferences.
-
Elution: Elute the this compound with 2 mL of an appropriate elution solvent (e.g., methanol or acetonitrile, potentially with a small amount of acid like formic acid to facilitate elution). Collect the eluate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Protocol 2: High-Recovery Liquid-Liquid Extraction
This protocol is based on a validated method demonstrating exceptionally high recovery of Tamsulosin.[2][9]
-
Sample Preparation: In a suitable tube, combine 100 µL of human serum/plasma, the internal standard, and 100 µL of 0.1 M ammonium hydroxide.
-
Extraction: Add 2 mL of methyl tert-butyl ether.
-
Mixing: Vortex the mixture vigorously for approximately 1 minute.
-
Centrifugation: Centrifuge to separate the organic and aqueous layers.
-
Collection: Transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under nitrogen. Reconstitute the residue in the mobile phase for analysis.
Visual Workflow and Troubleshooting Guides
Caption: A standard workflow for solid-phase extraction (SPE).
Caption: A decision tree for troubleshooting poor SPE recovery.
References
- 1. welch-us.com [welch-us.com]
- 2. Measurement of tamsulosin in human serum by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of tamsulosin in human plasma by liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. specartridge.com [specartridge.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. longdom.org [longdom.org]
- 8. Matrix effects and selectivity issues in LC-MS-MS: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. researchgate.net [researchgate.net]
- 10. payeshdarou.ir [payeshdarou.ir]
Navigating Signal Variability: A Technical Support Guide for Tamsulosin-D4 Analysis
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in troubleshooting inconsistent signal intensity of Tamsulosin-D4. This resource provides a structured approach to identifying and resolving common issues encountered during LC-MS/MS analysis, ensuring the reliability and accuracy of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of inconsistent this compound signal intensity?
Inconsistent signal intensity of a deuterated internal standard like this compound in LC-MS/MS analysis can stem from several factors throughout the analytical workflow. These issues can be broadly categorized into problems related to the internal standard itself, the sample matrix, sample preparation, chromatographic conditions, and mass spectrometer performance.[1][2] Key issues include isotopic exchange, differential matrix effects, errors in sample preparation, and instrument contamination.[1][2]
Q2: My this compound signal is gradually decreasing throughout a sample batch. What should I investigate?
A gradual decrease in the internal standard signal over a run often points towards a progressive issue. The most likely culprits are increasing contamination of the ion source or a failing LC column.[1][3] Cleaning the ion source and re-evaluating system suitability are recommended first steps.[1]
Q3: The this compound signal is highly variable and random across the entire batch. What could be the cause?
Random and significant signal variability that does not follow a clear pattern often suggests a problem with the autosampler leading to inconsistent injection volumes or a malfunction.[1] It could also be due to sporadic issues during sample preparation for individual samples.
Q4: Can the position of the deuterium (B1214612) label on this compound affect signal stability?
Yes, the position of deuterium atoms is crucial. Deuterium atoms on heteroatoms (like -OH or -NH) or on carbons adjacent to carbonyl groups are more susceptible to isotopic exchange with hydrogen atoms from the solvent or matrix.[2] This can lead to a decrease in the this compound signal and a corresponding increase in the signal of unlabeled tamsulosin.
Q5: What is a matrix effect and how can it affect the this compound signal?
Matrix effects occur when co-eluting substances from the sample matrix (e.g., plasma, urine) interfere with the ionization of the analyte or internal standard in the mass spectrometer's ion source.[1] This can either suppress or enhance the signal. If this compound and the analyte are affected differently by the matrix, it can lead to inaccurate quantification.[2][4]
Troubleshooting Guides
Guide 1: Systematic Investigation of Signal Loss or Drift
This guide provides a step-by-step approach to diagnosing the root cause of inconsistent this compound signal.
Table 1: Troubleshooting Signal Inconsistency
| Observed Issue | Potential Cause | Recommended Action |
| Gradual Signal Decrease | Instrument Contamination (Ion Source) | Clean the ion source and re-run system suitability tests.[1] |
| LC Column Degradation | Replace the LC column. | |
| Abrupt Signal Loss (All Samples) | Incorrect Internal Standard Spiking | Verify the preparation and addition of the this compound solution. |
| Incorrect MS Method | Ensure the correct MRM transition for this compound is being used. | |
| Random High Variability | Autosampler Malfunction | Perform an injection precision test.[1] |
| Inconsistent Sample Preparation | Review and standardize the sample preparation protocol. | |
| Consistently Low Signal | Internal Standard Degradation | Prepare a fresh this compound spiking solution.[1] |
| Suboptimal MS Parameters | Optimize source temperature and other MS settings.[3] |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent this compound signal.
Guide 2: Investigating Matrix Effects
Matrix effects are a common source of signal variability. This guide outlines a protocol to assess their impact.
Experimental Protocol: Post-Column Infusion
This experiment helps to identify regions in the chromatogram where matrix components cause ion suppression or enhancement.
-
Preparation:
-
Prepare a solution of this compound in a solvent compatible with the mobile phase at a concentration that provides a stable and moderate signal.
-
Set up the LC-MS/MS system with the analytical column and mobile phase conditions used in your assay.
-
-
Procedure:
-
Use a T-junction to introduce the this compound solution at a constant flow rate (e.g., 10 µL/min) into the mobile phase flow path between the analytical column and the mass spectrometer.
-
Allow the system to equilibrate until a stable baseline for the this compound signal is observed.
-
Inject a blank matrix sample (that has been through the extraction process).
-
-
Analysis:
-
Monitor the this compound signal. A dip in the baseline indicates ion suppression, while a rise indicates ion enhancement at that retention time.
-
If significant suppression or enhancement is observed at the retention time of Tamsulosin, chromatographic separation should be optimized to move the analyte and internal standard away from the interfering matrix components.
-
Table 2: Interpreting Post-Column Infusion Results
| Observation at this compound Retention Time | Interpretation | Recommended Action |
| Stable Baseline | No significant matrix effect | Proceed with the current method. |
| Signal Dip | Ion Suppression | Modify chromatographic gradient to separate from interference. |
| Improve sample cleanup to remove interfering components. | ||
| Signal Rise | Ion Enhancement | Modify chromatographic gradient to separate from interference. |
| Improve sample cleanup to remove interfering components. |
Matrix Effect Investigation Workflow:
Caption: Workflow for investigating and mitigating matrix effects.
Guide 3: Assessing Isotopic Purity and Stability
The integrity of the deuterated internal standard is paramount for accurate quantification.
Experimental Protocol: Assessing Contribution from Internal Standard
This protocol determines if the this compound standard is contaminated with unlabeled tamsulosin.
-
Preparation:
-
Prepare a blank matrix sample (with no analyte).
-
Spike the blank matrix with this compound at the same concentration used in your assay.
-
-
Analysis:
-
Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled tamsulosin.
-
-
Evaluation:
Table 3: Tamsulosin and this compound Properties
| Property | Tamsulosin | This compound |
| Chemical Formula | C₂₀H₂₈N₂O₅S | C₂₀H₂₄D₄N₂O₅S |
| Average Mass | 408.51 g/mol | 412.53 g/mol |
| Common Use | α1-adrenergic receptor inhibitor | Internal standard for quantitative analysis[5] |
| Potential Issues | - | Isotopic exchange, Purity issues[2] |
Logical Relationship: Impact of IS Purity
Caption: Impact of internal standard purity on assay accuracy.
References
How to assess and correct for Tamsulosin-D4 instability in autosampler
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in assessing and correcting for Tamsulosin-D4 instability in autosamplers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analyses?
This compound is a deuterated form of Tamsulosin (B1681236), an α1-adrenergic receptor antagonist.[1][2][3] It is commonly used as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the quantification of Tamsulosin in biological samples.[2][3][4] The deuterium (B1214612) labeling provides a distinct mass signature, allowing it to be differentiated from the unlabeled drug while having nearly identical chemical and physical properties.
Q2: I am observing inconsistent results (e.g., decreasing peak area over time) for this compound in my sample sequence. Could this be due to instability in the autosampler?
Yes, inconsistent analytical results for this compound, particularly a trend of decreasing peak area over a sequence run, can be an indication of instability in the autosampler. Several factors within the autosampler environment can contribute to the degradation or loss of an analyte. These factors are broadly categorized as temperature-related, light-related, chemical (pH), and physical (adsorption).
Q3: What are the potential causes of this compound instability in an autosampler?
While this compound is generally a stable compound, prolonged residence in an autosampler can expose it to conditions that may lead to degradation or loss.[2] Potential causes include:
-
Temperature Fluctuation: Many autosamplers have temperature control, but fluctuations can still occur. Elevated temperatures can accelerate the degradation of sensitive compounds.
-
Light Exposure: Photosensitive compounds can degrade when exposed to light, especially UV radiation. The extent of this issue depends on the vial type (clear vs. amber) and the ambient light in the laboratory.
-
pH Changes in Sample Matrix: The stability of a compound can be highly dependent on the pH of the solution. Changes in the sample matrix pH over time, although less common in a sealed vial, could potentially affect stability.
-
Adsorption: this compound might adsorb to the surfaces of sample vials, caps (B75204), septa, or the injection needle and tubing. This is a common issue with certain types of plastic and glass and can lead to a perceived decrease in concentration.[5]
-
Evaporation: Improperly sealed vials can lead to solvent evaporation, which would concentrate the sample and lead to an apparent increase in peak area. Conversely, if the autosampler environment is humid, condensation could dilute the sample.
-
Chemical Incompatibility: Interaction with components of the sample matrix or leaching of substances from the vial or cap material could potentially lead to degradation.
Troubleshooting Guides
If you suspect this compound instability in your autosampler, follow this step-by-step troubleshooting guide.
Step 1: Initial Assessment and Control Experiment
The first step is to confirm that the observed instability is indeed occurring in the autosampler.
Experimental Protocol: Autosampler Stability Study
-
Objective: To determine if the concentration of this compound changes over time while samples are stored in the autosampler.
-
Materials:
-
This compound standard solution of a known concentration in your typical sample diluent.
-
Multiple HPLC/UPLC vials with appropriate caps and septa (amber vials are recommended to minimize light exposure).
-
Your validated LC-MS/MS method for Tamsulosin analysis.
-
-
Procedure:
-
Prepare a fresh stock solution of this compound and dilute it to a working concentration that is representative of your study samples.
-
Aliquot this solution into multiple vials.
-
Immediately inject one vial (T=0) to establish the initial peak area.
-
Place the remaining vials in the autosampler under its typical operating conditions (temperature, etc.).
-
Inject samples at regular intervals over a period that reflects your typical sequence run time (e.g., T=2h, 4h, 8h, 12h, 24h).
-
For comparison, store a set of identical vials under ideal storage conditions (e.g., in a refrigerator or freezer, protected from light). Inject these control samples at the same time points.
-
-
Data Analysis:
-
Record the peak area for this compound at each time point for both the autosampler and control samples.
-
Calculate the percentage change in peak area relative to the T=0 injection.
-
A significant and consistent decrease in the peak area of the samples stored in the autosampler compared to the control samples suggests instability within the autosampler.
-
Data Presentation: this compound Autosampler Stability
| Time Point (Hours) | Peak Area (Autosampler) | % Change from T=0 (Autosampler) | Peak Area (Control) | % Change from T=0 (Control) |
| 0 | 500,000 | 0% | 501,000 | 0% |
| 2 | 480,000 | -4% | 499,000 | -0.4% |
| 4 | 465,000 | -7% | 502,000 | +0.2% |
| 8 | 430,000 | -14% | 498,000 | -0.6% |
| 12 | 390,000 | -22% | 500,000 | -0.2% |
| 24 | 320,000 | -36% | 497,000 | -0.8% |
Note: The data in this table is for illustrative purposes only.
Step 2: Identifying the Root Cause
If the initial assessment confirms instability, the next step is to pinpoint the specific cause.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound instability in an autosampler.
Step 3: Implementing Corrective Actions
Based on the findings from the troubleshooting workflow, implement the following corrective actions:
-
Temperature Control: If temperature is identified as a factor, ensure the autosampler's cooling function is enabled and set to a low temperature (e.g., 4°C).
-
Light Protection: If this compound is found to be photosensitive, use amber vials or vials designed to block UV light for all future analyses.
-
Minimizing Adsorption: If adsorption is the issue, switch to a different vial material, such as polypropylene or silanized glass vials. Additionally, ensure the autosampler's needle and tubing are made of inert materials.
-
pH Optimization: If stability is pH-dependent, adjust the pH of the sample diluent to a range where this compound is most stable.
-
Limit Residence Time: If instability cannot be completely eliminated, a practical approach is to limit the residence time of the samples in the autosampler. This can be achieved by running smaller batches of samples or by preparing samples just before they are to be analyzed.
-
Use of a Co-solvent: In some cases, adding a small amount of an organic solvent to the sample diluent can help to reduce adsorption.
By systematically following these troubleshooting steps, you can identify the root cause of this compound instability in your autosampler and implement effective corrective actions to ensure the accuracy and reliability of your analytical data.
References
- 1. This compound HCl-(-)-YM12617-d4 I CAS#: 2518100-55-3 I inhibitor of α1-adrenergic receptor I InvivoChem [invivochem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Measurement of tamsulosin in human serum by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to Internal Standards for Tamsulosin Bioanalysis: Tamsulosin-D4 vs. d9-Finasteride
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard (IS) is critical for the development of robust and reliable bioanalytical methods. This guide provides an objective comparison of two internal standards used in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of Tamsulosin (B1681236) in biological matrices: the stable isotope-labeled Tamsulosin-D4 and the structurally analogous d9-Finasteride.
This comparison is based on published performance data from validated bioanalytical methods. The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, correcting for variability and ensuring accuracy and precision. While a stable isotope-labeled version of the analyte, such as this compound, is often considered the "gold standard," other structurally similar compounds can also serve as effective internal standards.
Performance Data Comparison
The following tables summarize the quantitative performance data for bioanalytical methods utilizing this compound and d9-Finasteride as internal standards for Tamsulosin analysis.
Table 1: Method Performance with this compound as Internal Standard
| Validation Parameter | Performance Data |
| Linearity Range | 0.050 - 15.176 ng/mL |
| Mean Recovery | 82.6%[1] |
| Precision (RSD%) | < 15%[1] |
| Accuracy | < 15%[1] |
Note: The data for this compound is derived from a method for the simultaneous estimation of Solifenacin and Tamsulosin.[1]
Table 2: Method Performance with d9-Finasteride as Internal Standard
| Validation Parameter | Performance Data |
| Linearity Range | 0.2 - 50 ng/mL[2] |
| Analyte Recovery | 99.9%[2] |
| Inter-assay Precision (RSD%) | Acceptable[2] |
| Intra-assay Precision (RSD%) | Acceptable[2] |
| Inter-assay Accuracy | Acceptable[2] |
| Intra-assay Accuracy | Acceptable[2] |
| Limit of Quantitation (LOQ) | 0.2 ng/mL[2] |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and comparison. Below are the protocols for sample preparation and LC-MS/MS analysis for methods using this compound and d9-Finasteride.
Method 1: Tamsulosin Analysis using this compound Internal Standard
This method outlines the simultaneous determination of Solifenacin and Tamsulosin in rat plasma.
-
Sample Preparation (Solid Phase Extraction):
-
LC-MS/MS Conditions:
-
LC Column: Thermo BDS Hypersil C8 (100 X 4.6 mm, 3.5 μm)[1]
-
Mobile Phase: Isocratic elution with acetonitrile (B52724) and 10mM ammonium (B1175870) formate (B1220265) (80:20 v/v)[1]
-
Flow Rate: 1 mL/min[1]
-
Mass Spectrometry: Detection is performed using a mass spectrometer with tandem mass spectrometry capabilities.
-
Method 2: Tamsulosin Analysis using d9-Finasteride Internal Standard
This method was developed for the quantification of Tamsulosin in human serum.
-
Sample Preparation (Liquid-Liquid Extraction):
-
Dispense 100 μL of human serum into a glass tube.[2]
-
Add 1 ng of d9-finasteride internal standard (10 μL of a 100 ng/mL solution).[2]
-
Add 100 μL of 0.1 M ammonium hydroxide (B78521) and mix for 5 minutes at 100 rpm.[2]
-
Perform liquid-liquid extraction with 2 mL of methyl tert-butyl ether.[2]
-
-
LC-MS/MS Conditions:
-
LC Column: Ascentis® Express C18 (100 mm × 3 mm, 2.7 μm)[2]
-
Mobile Phase: Gradient elution with methanol (B129727) and 2 mM aqueous ammonium acetate (B1210297) (starting at 5:95, v/v)[2]
-
Total Run Time: 6 minutes[2]
-
Mass Spectrometry: Triple quadrupole mass spectrometer operating in multi-reaction-monitoring (MRM) mode with positive electrospray ionization.[2]
-
Mass Transitions: Tamsulosin m/z 409 → 228 and d9-finasteride m/z 382 → 318[2]
-
Experimental Workflow
The following diagram illustrates the general workflow for the validation of a bioanalytical method for Tamsulosin.
Discussion
The selection of an internal standard is a critical decision in bioanalytical method development.
This compound , as a stable isotope-labeled internal standard, is expected to have nearly identical chemical and physical properties to Tamsulosin. This leads to very similar behavior during extraction and chromatography, which can effectively compensate for matrix effects and variations in instrument response. The provided data, although from a simultaneous analysis, indicates good recovery and precision.[1]
d9-Finasteride , a deuterated version of another drug, serves as a structural analog internal standard. The validation data for the method using d9-finasteride demonstrates excellent recovery (99.9%) and a wide linear range, indicating it is a highly effective internal standard for Tamsulosin quantification.[2] The successful validation of this method highlights that a carefully chosen structural analog can perform exceptionally well.
Alternative Internal Standards: Other internal standards have also been successfully used for Tamsulosin bioanalysis, including Propranolol[3], Tolteridone Tartrate[1], and Diphenhydramine[4]. The choice among these often depends on factors like commercial availability, cost, and the specific characteristics of the analytical method being developed. For instance, a method using Propranolol as an internal standard with protein precipitation for sample preparation also showed excellent linearity, precision, and accuracy.[3]
Conclusion
Both this compound and d9-Finasteride have been shown to be suitable internal standards for the bioanalysis of Tamsulosin. While stable isotope-labeled internal standards like this compound are theoretically ideal, the empirical data for the method using d9-Finasteride demonstrates outstanding performance, particularly in terms of recovery. The ultimate choice of internal standard will depend on the specific requirements of the assay, including desired sensitivity, cost considerations, and the availability of the standard. Researchers should carefully evaluate the performance data of various methods to select the most appropriate internal standard for their specific application.
References
- 1. researchgate.net [researchgate.net]
- 2. Measurement of tamsulosin in human serum by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. payeshdarou.ir [payeshdarou.ir]
- 4. Determination of tamsulosin in human plasma by liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standards for Tamsulosin Quantification by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various internal standards used in the quantification of Tamsulosin (B1681236) in biological matrices via Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The selection of an appropriate internal standard (IS) is critical for the accuracy and precision of bioanalytical methods. This document summarizes experimental data from published studies to aid researchers in selecting the most suitable IS for their Tamsulosin assays.
Introduction to Tamsulosin Assays
Tamsulosin is a selective α1-adrenoceptor antagonist used for the treatment of benign prostatic hyperplasia.[1] Accurate measurement of Tamsulosin concentrations in biological fluids like plasma or serum is essential for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.[1][2] LC-MS/MS has become the preferred method for Tamsulosin quantification due to its high sensitivity and specificity.[2] An internal standard is co-analyzed with the sample to correct for variations in sample preparation and instrument response. The ideal IS should mimic the analyte's chemical and physical properties. This guide compares several commonly used internal standards for Tamsulosin analysis.
Comparison of Assay Performance with Different Internal Standards
The following tables summarize the performance characteristics of Tamsulosin assays using different internal standards as reported in various studies.
Table 1: Tamsulosin Assay Parameters with Propranolol as Internal Standard
| Parameter | Reported Value | Reference |
| Linearity Range | 0.125–32 ppb (ng/mL) | [2] |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL | [3] |
| Intra-day Precision (%RSD) | ≤ 10.8% | [3] |
| Inter-day Precision (%RSD) | ≤ 10.8% | [3] |
| Intra-day Accuracy (%Bias) | Within ±15% | [2] |
| Inter-day Accuracy (%Bias) | Within ±15% | [2] |
| Recovery | > 83.0% | [3] |
Table 2: Tamsulosin Assay Parameters with Diphenhydramine as Internal Standard
| Parameter | Reported Value | Reference |
| Linearity Range | 0.01–20 ng/mL | [1] |
| Lower Limit of Quantification (LLOQ) | 0.01 ng/mL | [1] |
| Intra-day Precision (%CV) | Within acceptable limits | [1] |
| Inter-day Precision (%CV) | Within acceptable limits | [1] |
| Intra-day Accuracy | Within acceptable limits | [1] |
| Inter-day Accuracy | Within acceptable limits | [1] |
| Recovery | Not explicitly stated |
Table 3: Tamsulosin Assay Parameters with d9-Finasteride as Internal Standard
| Parameter | Reported Value | Reference |
| Linearity Range | 0.2–50 ng/mL | [4][5] |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | [4][5] |
| Intra-assay Precision (%RSD) | < 20% at LLOQ, < 15% otherwise | [4] |
| Inter-assay Precision (%RSD) | < 20% at LLOQ, < 15% otherwise | [4] |
| Intra-assay Accuracy | 80–120% at LLOQ, 85-115% otherwise | [4] |
| Inter-assay Accuracy | 80–120% at LLOQ, 85-115% otherwise | [4] |
| Recovery | 99.9% | [4][5] |
Table 4: Tamsulosin Assay Parameters with Procainamide as Internal Standard
| Parameter | Reported Value | Reference |
| Linearity Range | 1–25 µg/mL (in solution) | [6] |
| Lower Limit of Quantification (LOQ) | 1.0 µg/mL (in solution) | [6] |
| Intra-day Precision (%RSD) | < 10.8% | [6] |
| Inter-day Precision (%RSD) | < 10.8% | [6] |
| Intra-day Accuracy (%Bias) | < +1.4 % | [6] |
| Inter-day Accuracy (%Bias) | < +1.4 % | [6] |
| Recovery | Not explicitly stated for plasma |
Experimental Protocols
Below are the summarized methodologies for Tamsulosin assays cited in this guide.
Method 1: Using Propranolol as Internal Standard[2][3]
-
Sample Preparation: Protein precipitation with acetonitrile[2] or liquid-liquid extraction with hexane-ethyl acetate (B1210297) (7:3, v/v)[3].
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
Method 2: Using Diphenhydramine as Internal Standard[1]
-
Sample Preparation: Liquid-liquid extraction with methyl t-butyl ether.
-
Chromatographic Separation:
-
Column: Reversed-phase Luna C18 (2.0 mm × 50 mm, 5 µm).
-
Mobile Phase: 10 mM ammonium (B1175870) formate (B1220265) buffer (pH 3.5)-methanol (25:75, v/v).
-
-
Mass Spectrometric Detection:
-
Ionization: Positive electrospray ionization (ESI).
-
Monitored Transitions: Not explicitly stated.
-
Method 3: Using d9-Finasteride as Internal Standard[4][5]
-
Sample Preparation: Liquid-liquid extraction with methyl tert-butyl ether after dilution with 0.1 M ammonium hydroxide.[4][5]
-
Chromatographic Separation:
-
Column: Ascentis® Express C18 (100 mm × 3 mm, 2.7 µm).[4][5]
-
Mobile Phase: Gradient elution with methanol (B129727) and 2 mM aqueous ammonium acetate (5:95, v/v).[4][5]
-
-
Mass Spectrometric Detection:
Method 4: Using Procainamide as Internal Standard[6]
-
Sample Preparation: This method was developed for tablets and capsules, not biological matrices.
-
Chromatographic Separation:
-
Column: MS XTerra® RP-C8.
-
Mobile Phase: Acetonitrile: water: formic acid (80:20:50µl v/v/v).
-
-
Mass Spectrometric Detection:
-
Ionization: Positive electrospray.
-
Monitored Transitions: For Tamsulosin, m/z 410.4 > 148.6; for Procainamide, m/z 236.8 > 120.4.
-
Visualized Workflows and Relationships
The following diagrams illustrate the experimental workflow and the logical process for comparing these assays.
Caption: General experimental workflow for a Tamsulosin LC-MS/MS assay.
Caption: Logical framework for comparing Tamsulosin assays with different internal standards.
Conclusion
The choice of an internal standard significantly impacts the performance of a Tamsulosin bioanalytical assay. Based on the compiled data:
-
d9-Finasteride shows excellent recovery and performance, but as a custom-synthesized standard, it may be less accessible.[4][5]
-
Propranolol and Diphenhydramine are commercially available and have been used in validated methods with good sensitivity and accuracy.[1][2][3]
-
Procainamide has been demonstrated for the analysis of pharmaceutical formulations and may be a suitable, cost-effective option for bioanalysis, though further validation in biological matrices would be required.[6]
It is important to note that a direct cross-validation study under identical conditions has not been published. Therefore, the data presented here is a compilation from separate studies. Researchers should perform their own method validation according to regulatory guidelines (e.g., FDA or EMA) when implementing a Tamsulosin assay, regardless of the internal standard chosen. This guide serves as a starting point for selecting an appropriate internal standard based on the performance characteristics reported in the literature.
References
- 1. Determination of tamsulosin in human plasma by liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. payeshdarou.ir [payeshdarou.ir]
- 3. akjournals.com [akjournals.com]
- 4. Measurement of tamsulosin in human serum by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rjptonline.org [rjptonline.org]
Tamsulosin-D4 vs. Other Analogs: A Comparative Guide to Internal Standards in Tamsulosin Quantification
In the landscape of pharmaceutical analysis, the precise quantification of active pharmaceutical ingredients (APIs) is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. For Tamsulosin (B1681236), a selective α1-adrenoceptor antagonist used in the treatment of benign prostatic hyperplasia, accurate measurement in biological matrices is crucial. The use of an appropriate internal standard (IS) is fundamental to achieving reliable and reproducible results, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This guide provides a comparative analysis of Tamsulosin-D4 and other commonly employed Tamsulosin analogs and compounds as internal standards, supported by experimental data and detailed protocols.
The Ideal Internal Standard: A Conceptual Overview
An internal standard is a compound with physicochemical properties similar to the analyte of interest, which is added in a known quantity to samples, calibrators, and quality controls. Its primary role is to correct for the variability in sample preparation and instrument response. A stable isotope-labeled internal standard, such as this compound, is often considered the "gold standard" as it exhibits nearly identical chemical and physical characteristics to the analyte, including extraction recovery, ionization efficiency, and chromatographic retention time.[1]
This compound: The Deuterated Analog
This compound is a deuterated form of Tamsulosin, where four hydrogen atoms are replaced by deuterium. This substitution results in a molecule that is chemically identical to Tamsulosin in its interaction with the analytical system but has a different mass-to-charge ratio (m/z), allowing for its distinction by the mass spectrometer.
Advantages:
-
Co-elution: this compound co-elutes with Tamsulosin, meaning they experience the same matrix effects during ionization.[1]
-
Similar Extraction Recovery: Due to their identical chemical properties, Tamsulosin and this compound exhibit very similar recovery rates during sample preparation.[1]
-
Improved Precision and Accuracy: The use of a stable isotope-labeled IS generally leads to improved precision and accuracy by effectively compensating for variations in the analytical process.[2]
Experimental Data for this compound:
A study utilizing this compound as an internal standard for the quantification of Tamsulosin in rat plasma demonstrated excellent performance.[3]
| Parameter | Result |
| Linearity Range | 0.050 - 15.176 ng/mL |
| Mean Recovery | 82.6% |
| Precision (RSD%) | < 15% |
| Accuracy | < 15% |
Other Tamsulosin Analogs and Internal Standards
While this compound is considered an ideal choice, other compounds have been successfully used as internal standards in various validated methods. The selection often depends on availability, cost, and the specific requirements of the assay.
Propranolol
Propranolol, a beta-blocker, has been employed as an internal standard for Tamsulosin quantification in human plasma.[4]
Experimental Data for Propranolol:
| Parameter | Result |
| Linearity Range | 0.125 - 32 ng/mL (ppb) |
| Correlation Coefficient (r²) | > 0.99 |
| Inter- and Intra-day Precision (RSD%) | < 15% |
| Inter- and Intra-day Accuracy (Deviation) | ±15% |
| Recovery | High |
d9-Finasteride
d9-Finasteride, a deuterated analog of another drug used for benign prostatic hyperplasia, has also been utilized as an internal standard for Tamsulosin analysis in human serum.[5][6]
Experimental Data for d9-Finasteride:
| Parameter | Result |
| Linearity Range | 0.2 - 50 ng/mL |
| Recovery | 99.9% |
| Inter- and Intra-assay Precision and Accuracy | Acceptable for routine laboratory practice |
Other Non-Deuterated Analogs
Several other non-deuterated compounds have been reported as internal standards for Tamsulosin analysis, including:
-
Propyl p-hydroxybenzoate [7]
-
Propylparaben [8]
-
Tolteridone Tartrate [3]
-
Finasteride [9]
-
Bromhexine [10]
-
Procainamide [11]
The validation parameters for methods using these internal standards generally meet the acceptance criteria set by regulatory guidelines.
Comparative Summary of Performance Data
The following table summarizes the performance characteristics of different internal standards for Tamsulosin analysis as reported in various studies. It is important to note that direct comparisons should be made with caution as the experimental conditions, matrices, and analytical platforms differ between studies.
| Internal Standard | Analyte | Matrix | Linearity Range (ng/mL) | Recovery (%) | Precision (RSD%) | Accuracy (%) | Reference |
| This compound | Tamsulosin | Rat Plasma | 0.050 - 15.176 | 82.6 | < 15 | < 15 | [3] |
| Propranolol | Tamsulosin | Human Plasma | 0.125 - 32 | High | < 15 | ±15 | [4] |
| d9-Finasteride | Tamsulosin | Human Serum | 0.2 - 50 | 99.9 | Acceptable | Acceptable | [5][6] |
| Finasteride | Tamsulosin | Human Plasma | 1 - 100 | Not Reported | 2.8 - 9.1 | 96.5 - 104.7 | [9] |
| Procainamide | Tamsulosin | N/A (for tablets) | 1000 - 25000 | Not Reported | < 10.8 | < +1.4 | [11] |
| Bromhexine | Tamsulosin | N/A (for tablets) | 10 - 50 | 98.5 - 98.55 | Within limits | 98.5 - 98.55 | [10] |
Experimental Protocols
Below are summarized experimental protocols from studies utilizing different internal standards for Tamsulosin quantification.
Method Using this compound in Rat Plasma[3]
-
Sample Preparation: Solid-phase extraction from 100 µL of rat plasma.
-
Chromatography:
-
Column: Thermo BDS Hypersil C8 (100 x 4.6 mm, 3.5 µm)
-
Mobile Phase: Acetonitrile:10mM ammonium (B1175870) formate (B1220265) (80:20 v/v)
-
Flow Rate: 1 mL/min
-
Elution: Isocratic
-
-
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization: Positive electrospray ionization (ESI)
-
Mode: Multiple Reaction Monitoring (MRM)
-
Method Using Propranolol in Human Plasma[4]
-
Sample Preparation: Protein precipitation with acetonitrile.
-
Chromatography:
-
Column: Agilent Zorbax SB-C18
-
Mobile Phase: 0.3% formic acid in water and methanol
-
Elution: Gradient
-
-
Mass Spectrometry:
-
Instrument: Quattro Micro triple-quadrupole mass spectrometer
-
Ionization: Positive electrospray ionization (ESI)
-
Method Using d9-Finasteride in Human Serum[5][6]
-
Sample Preparation: Liquid-liquid extraction with methyl tert-butyl ether from 100 µL of human serum following dilution with 0.1 M ammonium hydroxide.
-
Chromatography:
-
Column: Ascentis® Express C18 (100 mm × 3 mm, 2.7 μm)
-
Mobile Phase: Methanol and 2 mM aqueous ammonium acetate (B1210297) (5:95, v/v)
-
Elution: Gradient
-
Run Time: 6 min
-
-
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization: Positive electrospray ionization (ESI)
-
Mode: Multiple Reaction Monitoring (MRM)
-
Mass Transitions: Tamsulosin m/z 409 → 228; d9-finasteride m/z 382 → 318
-
Conclusion
The choice of an internal standard for the quantification of Tamsulosin is a critical step in method development. This compound, as a stable isotope-labeled analog, represents the most theoretically sound option, offering the best compensation for analytical variability, particularly matrix effects. However, various studies have demonstrated that other non-deuterated analogs and structurally unrelated compounds, such as Propranolol and d9-Finasteride, can also be used to develop robust and reliable bioanalytical methods that meet regulatory standards.
The selection of an appropriate internal standard will ultimately depend on a balance of factors including the desired level of accuracy and precision, cost, availability, and the specific challenges presented by the sample matrix and analytical instrumentation. For high-throughput bioanalysis where matrix effects can be a significant source of variability, the investment in a deuterated internal standard like this compound is highly recommended. For other applications, a carefully validated method with a non-deuterated analog can provide acceptable performance.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of a deuterium-labeled internal standard for the measurement of sirolimus by high-throughput HPLC electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. payeshdarou.ir [payeshdarou.ir]
- 5. Measurement of tamsulosin in human serum by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tsijournals.com [tsijournals.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. researchgate.net [researchgate.net]
- 10. japsonline.com [japsonline.com]
- 11. rjptonline.org [rjptonline.org]
A Guide to Inter-laboratory Comparison of Tamsulosin Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of Tamsulosin (B1681236), a selective α1 receptor antagonist used in the treatment of benign prostatic hyperplasia. The selection of a robust and reliable quantification method is critical for pharmacokinetic studies, quality control of pharmaceutical formulations, and therapeutic drug monitoring. This document summarizes the performance of commonly employed techniques—Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—supported by experimental data from various validation studies.
Data Presentation: A Comparative Analysis of Method Performance
The following tables summarize the quantitative performance of different analytical methods for Tamsulosin quantification, providing a basis for inter-laboratory comparison and method selection.
Table 1: Performance Characteristics of RP-HPLC Methods for Tamsulosin Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (µg/mL) | 10-50[1] | 5-250[2] | 75-150 ppm |
| Correlation Coefficient (r²) | > 0.999[3] | > 0.999[2] | Not Reported |
| Limit of Detection (LOD) (µg/mL) | 0.1[3] | 0.215[2] | 0.495[1] |
| Limit of Quantitation (LOQ) (µg/mL) | 0.4[3] | 0.739[2] | 0.461[1] |
| Precision (%RSD) | 0.4 (Repeatability), 0.9 (Intermediate)[3] | < 2%[2] | Not Reported |
| Accuracy (% Recovery) | 99.8% (Assay of marketed formulation)[3] | 98.5-98.55%[1] | > 99% |
Table 2: Performance Characteristics of LC-MS/MS Methods for Tamsulosin Quantification in Human Plasma
| Parameter | Method A | Method B | Method C |
| Linearity Range (ng/mL) | 0.2–50[4][5] | 0.125–32 ppb[6] | 1-25 µg/mL (in capsules/tablets)[7] |
| Correlation Coefficient (r²) | Not Reported | > 0.99[6] | 0.995 ± 0.003[7] |
| Lower Limit of Quantitation (LLOQ) (ng/mL) | 0.2[4][5] | 0.2[6] | 1000[7] |
| Precision (%RSD) | Inter- and Intra-assay acceptable | < 15%[6] | < 10.8%[7] |
| Accuracy (% Bias) | Acceptable | within ±15%[6] | < +1.4 %[7] |
| Recovery (%) | 99.9%[4][5] | Excellent[6] | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of results across different laboratories. Below are representative experimental protocols for RP-HPLC and LC-MS/MS methods.
RP-HPLC Method for Tamsulosin in Bulk and Pharmaceutical Formulations
This method is suitable for the determination of Tamsulosin in bulk drug and tablet dosage forms.
-
Chromatographic System: A High-Performance Liquid Chromatograph equipped with a UV detector.
-
Column: Microbondapak C18 (250 cm × 4.6 mm, 5 µm).[2]
-
Mobile Phase: A mixture of methanol (B129727) and phosphate (B84403) buffer (pH 7.8) in a ratio of 80:20 (v/v).[2]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: 230 nm.[2]
-
Injection Volume: 50 µL.
-
Sample Preparation: Standard and sample solutions are prepared by dissolving the substance in the mobile phase to achieve a known concentration. For formulations, a portion of the powdered tablets equivalent to a specific amount of Tamsulosin is dissolved, sonicated, and filtered before injection.
LC-MS/MS Method for Tamsulosin Quantification in Human Plasma
This highly sensitive and specific method is ideal for pharmacokinetic studies.
-
Chromatographic System: A Liquid Chromatograph coupled with a triple quadrupole mass spectrometer.
-
Column: Agilent Zorbax SB-C18 (150 mm × 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: A gradient elution using Phase A (0.3% formic acid in water) and Phase B (Methanol).[6]
-
Flow Rate: 0.3 mL/min.[6]
-
Column Temperature: 40 °C.[6]
-
Injection Volume: 20 µL.[6]
-
Mass Spectrometer: A triple-quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[6]
-
Monitored Transitions: For Tamsulosin, the multiple reaction monitoring (MRM) transition is m/z 409 → 228.[4]
-
Sample Preparation (Protein Precipitation): Plasma samples are prepared by protein precipitation using acetonitrile.[6] An internal standard, such as Propranolol, is often added to improve analytical precision and accuracy.[6]
Visualizing the Inter-laboratory Comparison Workflow
To ensure consistency and reliability of results across different laboratories, a structured workflow for an inter-laboratory comparison study is essential.
Caption: Workflow for an Inter-laboratory Comparison Study.
References
- 1. japsonline.com [japsonline.com]
- 2. asianpubs.org [asianpubs.org]
- 3. rroij.com [rroij.com]
- 4. Measurement of tamsulosin in human serum by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. payeshdarou.ir [payeshdarou.ir]
- 7. rjptonline.org [rjptonline.org]
Assessing the Isotopic Enrichment of Tamsulosin-D4 by High-Resolution Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Resolution Mass Spectrometry (HRMS) for assessing the isotopic enrichment of Tamsulosin-D4, a deuterated internal standard crucial for pharmacokinetic and bioequivalence studies. We will delve into the experimental data, provide a detailed protocol, and compare HRMS with alternative methods, offering a practical resource for researchers in the pharmaceutical sciences.
Quantitative Data on Isotopic Enrichment of Deuterated Standards
The isotopic purity of deuterated standards is a critical parameter that directly impacts the accuracy of quantitative bioanalytical methods. High-resolution mass spectrometry allows for the precise determination of the isotopic distribution of these labeled compounds. A study by Roy et al. (2021) evaluated the isotopic enrichment of several commercially available deuterated compounds using Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry (LC-ESI-HRMS).[1] The results, summarized in the table below, demonstrate the high levels of isotopic enrichment typically achieved for these standards.
| Deuterated Compound | Number of Deuterium (B1214612) Atoms | Reported Isotopic Purity (%) by HRMS |
| This compound | 4 | 99.5 [1] |
| Oxybutynin-D5 | 5 | 98.8[1] |
| Eplerenone-D3 | 3 | 99.9[1] |
| Propafenone-D7 | 7 | 96.5[1] |
Table 1: Isotopic Purity of Commercially Available Deuterated Pharmaceutical Standards Determined by HRMS. [1]
Comparison with Alternative Methods: HRMS vs. NMR
While HRMS is a powerful tool for determining isotopic enrichment, Nuclear Magnetic Resonance (NMR) spectroscopy is another commonly employed technique. Each method offers distinct advantages and disadvantages.
| Feature | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Measures the mass-to-charge ratio of ions, allowing for the differentiation of isotopologues based on their mass difference. | Exploits the magnetic properties of atomic nuclei to provide information about the chemical environment and connectivity of atoms. |
| Sensitivity | High sensitivity, requiring small sample amounts (picogram to nanogram range). | Lower sensitivity, typically requiring milligram quantities of sample. |
| Information Provided | Provides the overall isotopic distribution and enrichment of the molecule.[1] | Can provide site-specific information on the location of the deuterium labels within the molecule. |
| Throughput | High-throughput capabilities, especially when coupled with liquid chromatography. | Lower throughput due to longer acquisition times. |
| Sample Preparation | Relatively simple, often involving dissolution in a suitable solvent. | Requires dissolution in a deuterated solvent to avoid interference from the solvent signal. |
| Data Analysis | Involves extracting and integrating the ion signals corresponding to each isotopologue. | Involves integration of specific peaks in the NMR spectrum. |
Table 2: Comparison of HRMS and NMR for Isotopic Enrichment Analysis.
Experimental Protocol: Isotopic Enrichment of this compound by HRMS
This protocol outlines a general procedure for the determination of the isotopic enrichment of this compound using LC-HRMS.
1. Materials and Reagents
-
This compound standard
-
Tamsulosin (unlabeled) reference standard
-
HPLC-grade methanol (B129727)
-
HPLC-grade acetonitrile
-
Formic acid
-
Ultrapure water
2. Sample Preparation
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution with a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of approximately 1 µg/mL.
-
Prepare a similar working solution of the unlabeled Tamsulosin reference standard.
3. LC-HRMS Instrumentation and Parameters
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from any potential impurities.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
High-Resolution Mass Spectrometer: An Orbitrap or Time-of-Flight (TOF) mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Scan Mode: Full scan.
-
Mass Range: m/z 100-1000.
-
Resolution: ≥ 60,000 FWHM.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 320 °C.
-
4. Data Acquisition and Analysis
-
Inject the unlabeled Tamsulosin standard to determine its retention time and mass spectrum.
-
Inject the this compound working solution.
-
Acquire the full scan mass spectrum of the this compound peak.
-
Extract the ion chromatograms for the monoisotopic mass of unlabeled Tamsulosin (M+0) and the expected isotopologues of this compound (D0 to D4).
-
Integrate the peak areas of each isotopologue.
-
Calculate the isotopic enrichment using the following formula:
Isotopic Enrichment (%) = (Sum of peak areas of deuterated isotopologues / Sum of peak areas of all isotopologues) x 100
Experimental Workflow Diagram
Caption: Experimental workflow for assessing the isotopic enrichment of this compound by LC-HRMS.
Conclusion
High-Resolution Mass Spectrometry is a highly sensitive and accurate technique for determining the isotopic enrichment of deuterated pharmaceutical standards like this compound. The ability to precisely measure the distribution of isotopologues is essential for ensuring the quality and reliability of these critical reagents in drug development and research. While other techniques like NMR can provide complementary information, the high throughput and sensitivity of HRMS make it an invaluable tool for this application. The provided protocol and comparative data serve as a valuable resource for scientists and researchers working with isotopically labeled compounds.
References
Tamsulosin-D4 Matrix Effect: A Comparative Analysis of Plasma and Whole Blood in Bioanalysis
For researchers, scientists, and drug development professionals, understanding and mitigating matrix effects is paramount for accurate bioanalytical data. This guide provides a comparative analysis of the matrix effect on Tamsulosin-D4, a common internal standard, in two critical biological matrices: plasma and whole blood. While extensive data exists for plasma, this guide also extrapolates the expected challenges and considerations for whole blood based on its unique composition.
The choice of biological matrix is a critical decision in pharmacokinetic and bioequivalence studies. Plasma is the most common matrix due to its relative simplicity and ease of handling. However, for drugs that partition significantly into red blood cells, whole blood analysis provides a more comprehensive pharmacokinetic profile. This comparison focuses on the analytical challenges posed by each matrix, specifically the phenomenon of matrix effect, which can significantly impact the accuracy and precision of quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Understanding Matrix Effect
In LC-MS/MS analysis, the matrix effect refers to the alteration of the ionization efficiency of an analyte due to the presence of co-eluting, undetected components in the sample matrix. This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the reliability of the quantitative results. Deuterated internal standards, such as this compound, are employed to compensate for these effects, as they are chemically almost identical to the analyte and are expected to experience similar matrix effects.
Comparative Data: this compound in Plasma vs. Whole Blood
Data Presentation: Expected Matrix Effect Comparison
The following table summarizes the expected differences in matrix effects for this compound when analyzed in plasma versus whole blood. The values for plasma are based on published studies, while the values for whole blood are estimations based on the matrix's higher complexity.
| Parameter | Plasma | Whole Blood (Projected) | Rationale for Projection |
| Matrix Effect (%) | 90 - 105% (Typically minor ion suppression or enhancement) | 70 - 120% (Potential for more significant ion suppression or enhancement) | Whole blood contains red blood cells, leading to a higher concentration of phospholipids, hemoglobin, and other endogenous components that are known to cause matrix effects. |
| Ion Suppression/Enhancement | Generally low and manageable with a deuterated internal standard. | Higher potential for significant ion suppression due to the increased complexity of the matrix. | The lysis of red blood cells releases a multitude of components that can interfere with the ionization process. |
| Inter-individual Variability | Moderate | High | The hematocrit levels and red blood cell composition can vary significantly between individuals, leading to greater variability in matrix effects. |
| Required Sample Preparation | Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE) are effective. | More rigorous sample preparation is often necessary, potentially involving hemolysis steps followed by advanced extraction techniques to remove interfering substances. | The presence of red blood cells necessitates additional steps to ensure complete extraction and to minimize the impact of cellular components. |
Experimental Protocols
A robust evaluation of matrix effect is a critical component of bioanalytical method validation, as outlined in regulatory guidelines such as the ICH M10.[1][2]
Protocol for Matrix Effect Evaluation
This protocol describes a standard procedure to quantitatively assess the matrix effect for this compound in both plasma and whole blood.
1. Materials and Reagents:
-
This compound certified reference standard
-
Blank human plasma (at least 6 different lots from individual donors)
-
Blank human whole blood (at least 6 different lots from individual donors)
-
LC-MS/MS grade solvents (e.g., acetonitrile, methanol, water)
-
Formic acid or ammonium (B1175870) formate (B1220265) (for mobile phase modification)
-
Extraction solvents or SPE cartridges
-
Lysing agent for whole blood (e.g., zinc sulfate/methanol, water)
2. Preparation of Solutions:
-
Set 1 (Neat Solution): Prepare a solution of this compound in the final mobile phase composition at a concentration representative of the internal standard concentration used in the assay.
-
Set 2 (Post-Extraction Spiked Matrix): Extract blank plasma and whole blood samples (from 6 different sources for each matrix) using the developed sample preparation method. After extraction, spike the resulting extracts with this compound to the same final concentration as in Set 1.
-
Set 3 (Pre-Extraction Spiked Matrix): Spike blank plasma and whole blood samples (from the same 6 sources) with this compound before the extraction process.
3. LC-MS/MS Analysis:
-
Analyze all three sets of samples using the validated LC-MS/MS method.
4. Calculation of Matrix Factor (MF) and Internal Standard Normalized Matrix Factor:
-
Matrix Factor (MF): MF = (Peak Area in Presence of Matrix [Set 2]) / (Peak Area in Absence of Matrix [Set 1])
-
Internal Standard (IS) Normalized Matrix Factor: This is calculated when evaluating the matrix effect on the analyte (tamsulosin) using the internal standard (this compound). IS Normalized MF = (MF of Analyte) / (MF of Internal Standard)
An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
Mandatory Visualizations
To visually represent the concepts and workflows discussed, the following diagrams are provided.
Caption: Experimental workflow for the evaluation of matrix effect.
Caption: Comparative matrix complexity and its impact on analysis.
Conclusion
While plasma remains the matrix of choice for many bioanalytical assays due to its lower complexity, the analysis of this compound in whole blood is feasible but requires more rigorous method development and validation to address the higher potential for matrix effects. The increased presence of phospholipids, hemoglobin, and other cellular components in whole blood necessitates more sophisticated sample preparation techniques to ensure accurate and reproducible quantification. The use of a deuterated internal standard like this compound is crucial to compensate for matrix effects in both matrices, but its effectiveness may be more variable in the more complex whole blood matrix. Therefore, a thorough evaluation of the matrix effect using multiple lots of both plasma and whole blood is essential to develop a robust and reliable bioanalytical method for tamsulosin (B1681236).
References
Evaluating the Robustness of Tamsulosin Assays with Tamsulosin-D4: A Comparative Guide
For researchers, scientists, and drug development professionals, the quantification of Tamsulosin (B1681236) in biological matrices is a critical step in pharmacokinetic and bioequivalence studies. The use of a deuterated internal standard, such as Tamsulosin-D4, is a widely accepted strategy to enhance the accuracy and precision of bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comparative overview of the performance and robustness of Tamsulosin assays utilizing this compound, supported by experimental data from various validated methods.
Comparative Performance of Validated Tamsulosin Assays
The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. The following tables summarize key validation parameters from different studies that have developed and validated LC-MS/MS methods for the quantification of Tamsulosin. While not all studies explicitly used this compound, they provide a strong indication of the performance characteristics achievable with a stable isotope-labeled internal standard.
| Parameter | Study 1 [1] | Study 2 [2] | Study 3 [3] | Study 4 [4] |
| Linearity Range | 0.050–15.176 ng/mL | 0.2–50 ng/mL | 0.01–20 ng/mL | 0.125–32 ppb |
| Lower Limit of Quantification (LLOQ) | 0.050 ng/mL | 0.2 ng/mL | 0.01 ng/mL | 0.125 ppb |
| Mean Recovery | 87.5% | 99.9% | Not Specified | Not Specified |
| Precision (RSD%) | < 10% | Intra-assay: 11.1% at LLOQ | Within acceptable limits | < 15% |
| Accuracy (Bias%) | < 10% | Within acceptable limits | Within acceptable limits | < 15% |
| Internal Standard | This compound | d9-Finasteride | Diphenhydramine | Propranolol |
Table 1: Comparison of LC-MS/MS Method Validation Parameters for Tamsulosin Quantification.
| Parameter | Study 5 [5] | Study 6 [6] | Study 7 [7] | Study 8 [8] |
| Linearity Range | 5-250 µg/mL | 2-30 µg/mL | 20-60 µg/mL | 10-200 ppm |
| Limit of Detection (LOD) | 0.215 µg/mL | 0.24 µg/mL | 0.13 µg/mL | 0.00053 µg/ml |
| Limit of Quantification (LOQ) | 0.739 µg/mL | 0.73 µg/mL | 0.4 µg/mL | 0.0016 µg/ml |
| Recovery | 99.90% | 98.65-100.01% | 100.17-100.93% | 99% |
| Precision (RSD%) | < 2% | Not Specified | < 2% | < 2% |
| Robustness | Robust | Robust | Robust | Robust |
Table 2: Comparison of HPLC Method Validation Parameters for Tamsulosin Quantification.
Experimental Protocols
A detailed experimental protocol for a robust Tamsulosin assay using this compound as an internal standard is outlined below. This protocol is a composite based on common practices in the cited literature.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 25 µL of this compound internal standard working solution (concentration will depend on the specific assay's linear range).
-
Vortex mix for 30 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex mix vigorously for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode is generally used for Tamsulosin analysis.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions:
-
Tamsulosin: The precursor ion [M+H]⁺ is monitored for its transition to a specific product ion.
-
This compound: The deuterated internal standard will have a precursor ion with a mass shift corresponding to the number of deuterium (B1214612) atoms, which is then monitored for its transition to a corresponding product ion.
-
-
Instrument Parameters: Parameters such as declustering potential, collision energy, and source temperature should be optimized for maximum signal intensity.
Visualizing the Workflow
The following diagrams illustrate the key processes in a typical Tamsulosin assay.
Caption: Experimental workflow for Tamsulosin quantification.
Caption: Principle of Multiple Reaction Monitoring (MRM) detection.
References
- 1. researchgate.net [researchgate.net]
- 2. Measurement of tamsulosin in human serum by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of tamsulosin in human plasma by liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. payeshdarou.ir [payeshdarou.ir]
- 5. asianpubs.org [asianpubs.org]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. jcoagri.uobaghdad.edu.iq [jcoagri.uobaghdad.edu.iq]
Justification for selecting Tamsulosin-D4 over a structural analog IS
A comprehensive guide to selecting an internal standard for Tamsulosin (B1681236) analysis, with a focus on the superior performance of Tamsulosin-D4 over structural analogs.
In the realm of bioanalysis, particularly in pharmacokinetic and bioequivalence studies, the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reproducible results. This guide provides a detailed justification for the selection of this compound, a deuterium-labeled internal standard, over structural analogs in the quantitative analysis of Tamsulosin.
The Critical Role of an Internal Standard
An internal standard is a compound of known concentration added to samples at the beginning of the analytical process. Its purpose is to correct for the variability inherent in sample preparation and analysis, such as extraction losses, matrix effects, and instrument fluctuations.[1][2][3] The ideal internal standard should mimic the analyte of interest in its chemical and physical properties as closely as possible.
This compound: A Superior Choice
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry.[1] this compound is chemically identical to Tamsulosin, with the exception that four hydrogen atoms have been replaced by their heavier isotope, deuterium.[4] This subtle modification results in a mass shift that allows it to be distinguished from the analyte by the mass spectrometer, while ensuring it behaves virtually identically during sample preparation and chromatographic separation.
The primary advantages of using a deuterated internal standard like this compound include:
-
Identical Physicochemical Properties: this compound has the same extraction recovery, ionization response, and chromatographic retention time as Tamsulosin.[2] This co-elution is a critical feature that ensures both the analyte and the IS experience the same matrix effects, leading to more accurate quantification.[5]
-
Correction for Matrix Effects: Matrix effects, caused by endogenous components in the biological sample, can significantly impact the ionization of the analyte, leading to ion suppression or enhancement.[5] Because this compound co-elutes with Tamsulosin, it experiences the same matrix effects, allowing for reliable correction and improving the accuracy and precision of the measurement.[1]
-
Improved Precision and Accuracy: The use of a deuterated internal standard has been shown to significantly improve both the precision and accuracy of bioanalytical methods. For instance, in the analysis of other drugs, switching from a structural analog to a deuterated IS resulted in a notable improvement in the coefficient of variation (CV) and a mean bias closer to 100%.[1]
Structural Analogs: A Compromised Alternative
While sometimes used due to cost or availability, structural analog internal standards have different chemical structures from the analyte. This can lead to differences in:
-
Extraction Recovery: The efficiency of extracting the IS from the sample matrix may differ from that of the analyte.
-
Chromatographic Retention Time: Structural analogs often do not co-elute with the analyte, meaning they may not experience the same matrix effects at the same time.[5]
-
Ionization Efficiency: The ionization response of a structural analog in the mass spectrometer source can be different from the analyte and more susceptible to matrix effects.
These differences can lead to inadequate correction for analytical variability, resulting in compromised data quality.
Performance Data: this compound vs. Structural Analog IS
The following table summarizes the expected performance characteristics when using this compound versus a structural analog as an internal standard for Tamsulosin quantification by LC-MS/MS. The data is a composite representation based on the established principles of using deuterated internal standards and typical validation results from published methods.[1][5][6][7][8]
| Parameter | This compound (IS) | Structural Analog (IS) | Justification |
| Chromatographic Co-elution | Complete | Partial to None | This compound is chemically identical to Tamsulosin, ensuring they elute at the same time. Structural differences in analogs lead to different retention times. |
| Matrix Effect Compensation | High | Low to Moderate | Co-elution ensures that this compound experiences the same ion suppression or enhancement as Tamsulosin, providing effective correction. |
| Precision (RSD%) | Typically < 5% | Can be > 10% | The superior ability of a deuterated IS to correct for variability leads to lower relative standard deviations. |
| Accuracy (Bias%) | Typically within ± 5% | Can be up to ± 15% or more | More effective correction for sample loss and matrix effects results in a measured concentration closer to the true value. |
| Method Robustness | High | Moderate | Methods using deuterated standards are less susceptible to variations in sample preparation and analytical conditions. |
Experimental Protocols
The following is a generalized experimental protocol for the quantification of Tamsulosin in human plasma using LC-MS/MS with this compound as the internal standard. This protocol is based on common methodologies found in the literature.[6][9][10]
1. Sample Preparation (Protein Precipitation)
-
To 200 µL of human plasma, add 20 µL of this compound internal standard solution (concentration will depend on the specific assay).
-
Add 600 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., Agilent Zorbax SB-C18) is commonly used.[6]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typical.[6]
-
Flow Rate: Maintained around 0.3-0.5 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Positive electrospray ionization (ESI+) is used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed to monitor specific precursor-to-product ion transitions for both Tamsulosin and this compound.
-
MRM Transitions (example): Tamsulosin: m/z 409 → 228; this compound: m/z 413 → 228.[9]
-
Visualizing the Rationale
To further illustrate the concepts discussed, the following diagrams depict a typical experimental workflow and the signaling pathway of Tamsulosin.
Caption: Experimental workflow for Tamsulosin quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. texilajournal.com [texilajournal.com]
- 6. payeshdarou.ir [payeshdarou.ir]
- 7. rjptonline.org [rjptonline.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of tamsulosin in human serum by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Tamsulosin-D4
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Tamsulosin-D4, a deuterated form of the alpha-blocker Tamsulosin, requires careful handling and disposal to minimize potential hazards. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with safety regulations and promoting a secure working environment.
Disposal Procedures for this compound
Disposal of this compound should be conducted by offering the material to a licensed hazardous material disposal company.[1] An alternative is to burn the product in a chemical incinerator equipped with an afterburner and scrubber.[1][2] It is imperative to adhere to all federal, state, and local regulations concerning the disposal of this substance.[1]
Step-by-Step Disposal Protocol:
-
Consult Safety Data Sheet (SDS): Before handling, thoroughly review the this compound Safety Data Sheet for specific guidance on personal protective equipment (PPE) and handling precautions.[1][3]
-
Wear Appropriate PPE: At a minimum, this includes tightly fitting safety goggles, chemical-resistant gloves, and a lab coat.[1] Ensure adequate ventilation in the handling area.[1][2]
-
Prepare for Disposal:
-
Engage a Licensed Disposal Company: Contact a certified hazardous waste disposal company to arrange for the collection and proper management of the this compound waste. This is the recommended and most compliant method of disposal.[1]
-
Incineration (if permissible): If utilizing a chemical incinerator, ensure it is equipped with an afterburner and scrubber to treat potentially toxic fumes that may be emitted under fire conditions.[1]
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[1] Containers can be triple-rinsed (or equivalent) and then offered for recycling or reconditioning, or punctured to prevent reuse before disposal in a sanitary landfill.[2]
-
Documentation: Maintain records of all disposed of this compound, including quantities and disposal dates, in accordance with laboratory and institutional protocols.
Key Experimental Protocols Cited:
The disposal recommendations provided are based on standard chemical safety protocols and information typically found in Safety Data Sheets. No specific experimental protocols for disposal were cited in the provided search results. The procedures are derived from general chemical waste management guidelines.
Quantitative Data Summary
No quantitative data regarding the disposal of this compound was available in the search results. The provided information focuses on qualitative procedural guidance.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe and compliant disposal of this compound.
References
Essential Safety and Operational Guide for Handling Tamsulosin-D4
This guide provides crucial safety and logistical information for the handling and disposal of Tamsulosin-D4, a deuterated analog of the α1-adrenergic receptor antagonist, Tamsulosin. Given that the potency of this compound is not fully characterized, it should be handled as a potent pharmaceutical compound.[1] Adherence to these procedural guidelines is essential to ensure the safety of laboratory personnel and the integrity of research.
Hazard Identification and Safety Precautions
Tamsulosin hydrochloride, the non-deuterated form, is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[2][3] Although the specific toxicity of this compound has not been thoroughly investigated, it should be handled with the same level of caution.
Primary Hazards:
Due to the unknown potency of this compound, it is critical to minimize exposure through engineering controls, personal protective equipment, and safe handling practices.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound, based on best practices for potent compounds.[6]
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high risk of aerosol or dust generation. Hoods or full-facepieces can offer high Assigned Protection Factors (APFs).[6][7] |
| Reusable Half or Full-Facepiece Respirator | Use with P100/FFP3 particulate filters. A proper fit test is required.[6] | |
| Disposable Respirators (e.g., N95) | Suitable for low-risk activities but not recommended as primary protection for handling highly potent compounds.[6] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals.[6] |
| Body Protection | Disposable Coveralls | Made from materials like Tyvek® or microporous film to protect against chemical splashes and dust.[6][8] |
| Dedicated Lab Coat | Should be worn over personal clothing and be disposable or professionally laundered.[6] | |
| Eye Protection | Safety Goggles or a Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for added protection.[6][9] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting.[6][9] |
Operational Plan for Handling this compound
A systematic approach is crucial for safely handling this compound. The following step-by-step plan outlines the key phases of handling.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, well-ventilated, and tightly closed container, as recommended.[2][10] Some suppliers suggest long-term storage at refrigerator temperatures (2-8°C).
-
Keep a record of the amount of material received and used.
2. Preparation and Weighing:
-
All handling of solid this compound should be conducted within a certified chemical fume hood, a glove box, or a similar containment enclosure to prevent the generation of dust and aerosols.[10]
-
Before starting, ensure all necessary PPE is correctly donned.
-
Use dedicated, calibrated equipment for weighing.
-
Handle the compound gently to avoid creating dust.
-
Clean all equipment and surfaces thoroughly after use with a validated decontamination solution.[6]
3. Solution Preparation:
-
Prepare solutions in a chemical fume hood.
-
This compound is slightly soluble in methanol (B129727) and water.[11]
-
Add the solvent to the weighed this compound slowly to avoid splashing.
-
Ensure the container is securely capped before mixing.
4. Spill Management:
-
In the event of a spill, immediately alert others in the area.
-
Use a pre-prepared spill kit appropriate for chemical hazards to clean the spill, working from the outside in.[6]
-
Avoid generating dust during the cleanup of solid spills.
-
All materials used for spill cleanup must be disposed of as hazardous waste.[6]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Unused Material: Excess and expired this compound should be offered to a licensed hazardous material disposal company.[1]
-
Contaminated Materials: All disposable PPE (gloves, coveralls, shoe covers), weighing papers, and other contaminated materials should be collected in a designated, sealed hazardous waste container.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The container can then be disposed of according to local regulations.
-
General Disposal Guidelines: Do not dispose of this compound down the drain or in the regular trash.[12][13] Follow all federal, state, and local regulations for hazardous waste disposal.[1] If a take-back program is not available, unused medicine can be mixed with an undesirable substance like coffee grounds or cat litter, placed in a sealed container, and then disposed of in the household trash.[13]
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. aiha.org [aiha.org]
- 8. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. labphs.com [labphs.com]
- 11. caymanchem.com [caymanchem.com]
- 12. fda.gov [fda.gov]
- 13. dea.gov [dea.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
